Product packaging for 4-Methyl-5-nitrobenzene-1,2-diamine(Cat. No.:CAS No. 65958-37-4)

4-Methyl-5-nitrobenzene-1,2-diamine

Cat. No.: B2429053
CAS No.: 65958-37-4
M. Wt: 167.168
InChI Key: VBZQQOZFOSOFLO-UHFFFAOYSA-N
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Description

4-Methyl-5-nitrobenzene-1,2-diamine is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B2429053 4-Methyl-5-nitrobenzene-1,2-diamine CAS No. 65958-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQQOZFOSOFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nitrobenzene-1,2-diamine is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. This document provides a comprehensive overview of its chemical and physical properties, safety information, and potential biological significance. While specific experimental protocols and defined signaling pathways for this exact compound are not extensively documented in publicly available literature, this guide consolidates the existing data and provides context based on related nitroaromatic compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These computed and experimental values provide a baseline for its handling, characterization, and use in further research.

PropertyValueSource
Molecular Formula C7H9N3O2[1][2][3][4]
Molecular Weight 167.17 g/mol [1][3]
IUPAC Name This compound[1]
CAS Number 65958-37-4[2][3][4]
SMILES CC1=CC(=C(C=C1--INVALID-LINK--[O-])N)N[1]
XLogP3 0.8[1]
pKa (Predicted) 2.55 ± 0.10[2]
Polar Surface Area 97.9 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 1[1]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]

Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the available literature, a general approach for the synthesis of similar diamine monomers involves the reduction of a dinitro compound or the nitration of an existing diamine. A plausible synthetic workflow is outlined below.

G cluster_synthesis Synthetic Workflow start Starting Material (e.g., 4-Methyl-1,2-dinitrobenzene) reduction Reduction Reaction (e.g., with SnCl2/HCl or H2/Pd-C) start->reduction product This compound reduction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: A general synthetic workflow for the preparation of this compound.

General Experimental Protocol for Reduction of a Dinitro Aromatic Compound:

  • Dissolution: Dissolve the starting dinitro compound in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with palladium on carbon.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Spectral Data

A comprehensive study of the NMR spectra of five nitrobenzene-1,2-diamines has been reported, providing a basis for the characterization of this compound.[8] The expected spectral features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the nitro and amine groups.

  • ¹³C NMR: Resonances for the aromatic carbons, with the carbon atoms attached to the nitro and amine groups showing characteristic shifts.

  • ¹⁵N NMR: Signals for the nitrogen atoms of the amine and nitro groups.

Biological Activity and Potential Applications

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiparasitic effects.[9] The nitro group is a key pharmacophore in several approved drugs.[9] While specific biological studies on this compound are limited, its structural similarity to other biologically active nitroanilines suggests it could be a valuable building block in drug discovery programs.

The potential mechanism of action for many nitroaromatic compounds in biological systems involves enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic effects. This is a common mechanism for the antimicrobial and anticancer activity of this class of compounds.

G cluster_moa Potential Mechanism of Action compound This compound (Nitroaromatic Compound) reduction Enzymatic Reduction (Nitroreductases) compound->reduction intermediates Reactive Intermediates (Nitroso, Hydroxylamine) reduction->intermediates targets Cellular Macromolecules (DNA, Proteins) intermediates->targets effect Cytotoxic Effect targets->effect

Caption: A generalized signaling pathway for the bioactivation of nitroaromatic compounds.

This compound's designation as a "Protein Degrader Building Block" suggests its potential use in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins.[3]

Conclusion

This compound is a chemical intermediate with established physical and chemical properties. While detailed experimental and biological data for this specific molecule are not abundant, its structural features and the broader context of nitroaromatic compounds suggest its potential as a valuable tool in synthetic chemistry and drug discovery, particularly in the development of novel therapeutics. Further research is warranted to fully elucidate its biological activity and potential applications.

References

In-Depth Technical Guide: Physicochemical Properties of CAS Number 65958-37-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

The compound associated with CAS number 65958-37-4 is definitively identified as 4-Methyl-5-nitrobenzene-1,2-diamine .[1] Any association with L-tyrosine derivatives is erroneous.

  • IUPAC Name: this compound[1]

  • Synonyms: 4-methyl-5-nitro-o-phenylenediamine, 1,2-Diamino-4-methyl-5-nitrobenzene[1]

  • Molecular Formula: C₇H₉N₃O₂[2]

  • Molecular Weight: 167.17 g/mol [1]

Physicochemical Properties

Quantitative physicochemical data for this compound is primarily available through computational predictions. Experimental data for this specific compound is not widely reported in the surveyed literature.

Table 1: General Physicochemical Properties
PropertyValueSource
Molecular Weight 167.17 g/mol PubChem (Computed)[1]
Molecular Formula C₇H₉N₃O₂PubChem[1]
Physical Description Aromatic amines are typically high-boiling liquids or low-melting solids.Whamine[3]
pKa (Predicted) 2.55 ± 0.10Guidechem[2]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 167.069476538 DaPubChem[1]
Topological Polar Surface Area 97.9 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 180PubChem[1]

Experimental Protocols

Plausible Synthesis Workflow

A logical synthetic route to this compound starts from 4-methyl-3-nitroaniline. The workflow involves the introduction of a second nitro group, followed by the selective reduction of one of the two nitro groups.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Reduction A 4-Methyl-3-nitroaniline (Starting Material) C 4-Methyl-3,5-dinitroaniline (Intermediate) A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E This compound (Final Product) C->E Selective Reduction D Reducing Agent (e.g., Na₂S or (NH₄)₂S) D->E

Plausible synthesis workflow for this compound.
Detailed Methodologies

Step 1: Nitration of 4-methyl-3-nitroaniline

This protocol is adapted from general procedures for the nitration of aromatic amines.

  • Objective: To introduce a second nitro group onto the aromatic ring of 4-methyl-3-nitroaniline to form 4-methyl-3,5-dinitroaniline.

  • Materials:

    • 4-methyl-3-nitroaniline

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃, d=1.48 g/ml)

    • Ice

    • Water

    • Sodium carbonate

    • Ethanol

  • Procedure:

    • Dissolve 4-methyl-3-nitroaniline in concentrated sulfuric acid.

    • Cool the solution to below 0°C using a freezing mixture.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the stirred solution, ensuring the temperature is maintained at 0°C.

    • After the addition is complete, allow the mixture to stand for a short period.

    • Pour the reaction mixture into ice-cold water, maintaining a low temperature.

    • Neutralize the solution with solid sodium carbonate.

    • Filter the resulting precipitate, press it dry, and recrystallize from ethanol to obtain 4-methyl-3,5-dinitroaniline.

Step 2: Selective Reduction of 4-methyl-3,5-dinitroaniline

This protocol is based on methods for the selective reduction of dinitro aromatic compounds to nitroamines.

  • Objective: To selectively reduce one of the nitro groups of 4-methyl-3,5-dinitroaniline to an amino group, yielding the final product.

  • Materials:

    • 4-methyl-3,5-dinitroaniline

    • Ethanol

    • Concentrated ammonium hydroxide ((NH₄)₂S can also be used)

    • Hydrogen sulfide (H₂S) gas

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Suspend 4-methyl-3,5-dinitroaniline in a mixture of ethanol and concentrated ammonium hydroxide.

    • Heat the mixture to approximately 45-55°C.

    • Bubble hydrogen sulfide gas through the stirred reaction mixture while maintaining the temperature. The reaction is complete when the starting material dissolves.

    • Cool the reaction mixture to allow for the crystallization of the product.

    • Filter the crude product by suction and wash with cold water.

    • For purification, dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.

    • Filter the hot solution and then treat with concentrated ammonia to precipitate the purified this compound.

    • Filter the purified product, wash with water, and dry.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical laboratory procedure for determining the melting point of a solid organic compound like this compound.

G A Sample Preparation (Finely powder the crystalline solid) B Capillary Tube Loading (Pack a small amount of the sample into a capillary tube) A->B C Melting Point Apparatus Setup (Place the capillary tube in the apparatus) B->C D Heating and Observation (Slowly heat the sample and observe the temperature range of melting) C->D E Data Recording (Record the temperatures at which melting begins and is complete) D->E

References

4-methyl-5-nitro-o-phenylenediamine safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed safety and handling guide for 4-Nitro-o-phenylenediamine (CAS No. 99-56-9) . A comprehensive Safety Data Sheet (SDS) for the specifically requested compound, 4-methyl-5-nitro-o-phenylenediamine, could not be located in publicly available databases. 4-Nitro-o-phenylenediamine is a close structural analogue, lacking only a methyl group. Researchers, scientists, and drug development professionals should use this information as a preliminary safety reference, applying professional judgment and enhanced caution. The toxicological properties of the methylated compound may differ.

This guide synthesizes critical safety data, handling protocols, and emergency procedures to ensure the safe use of 4-Nitro-o-phenylenediamine in a laboratory and research setting.

Chemical Identification and Physical Properties

4-Nitro-o-phenylenediamine is a nitro-substituted aromatic amine. It appears as a dark red or brown-red crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 99-56-9[1][3][4]
Molecular Formula C₆H₇N₃O₂[1][4]
Molecular Weight 153.14 g/mol [4]
Appearance Dark red needles or red/brown-red powder[1][2][4]
Melting Point 199-201 °C (lit.)[1]
Boiling Point 276.04 °C (rough estimate)[1]
Water Solubility 1.2 g/L (20 °C)[1]
LogP 0.88[4]
Vapor Pressure 0.000109 mmHg[4]

Hazard Identification and Classification

This compound is classified as hazardous. It is toxic if swallowed and may cause an allergic skin reaction.[3][5] There is suspicion that it may cause genetic defects.[3]

GHS Classification: [3][5][6]

  • Acute Toxicity, Oral (Category 3 or 4)

  • Skin Sensitization (Category 1)

  • Germ Cell Mutagenicity (Category 1B or 2)

  • Serious Eye Irritation (Category 2A)

  • Aquatic Hazard, Acute and Chronic (Category 1)

Hazard Statements (H-phrases): [6]

  • H301/H302: Toxic/Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H341: Suspected of causing genetic defects.

  • H410: Very toxic to aquatic life with long lasting effects.

Symptoms of exposure can include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[7] Acute hazards arise from its high toxicity upon ingestion and inhalation.[7]

Toxicological Data

Toxicological data is critical for risk assessment in a research environment.

ParameterSpeciesValueSource(s)
LD50 Oral Rat681 mg/kg

The International Agency for Research on Cancer (IARC) has classified 4-Nitro-o-phenylenediamine as Group 3: Not classifiable as to its carcinogenicity to humans, based on inadequate evidence in experimental animals and humans.[1]

Handling and Storage

Safe handling and storage are paramount to minimizing exposure risk for laboratory personnel.

4.1 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[5]

  • An eyewash station and safety shower must be readily accessible.

4.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[8]

  • Skin Protection: Wear appropriate chemical-resistant gloves.[8] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[3][8] An impervious apron is recommended for additional protection.

  • Respiratory Protection: For nuisance exposures or if dust is generated, use a NIOSH-approved N95 (US) or P1 (EU) particulate respirator. For higher-level protection, use appropriate cartridge respirators (e.g., OV/AG/P99).[5]

4.3 Safe Handling Practices

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][8]

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke when using this product.[3][7]

  • Wash hands thoroughly after handling.[3][8]

  • Avoid release to the environment.[8]

4.4 Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed and store under an inert atmosphere.[9]

  • Store locked up.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[1][3]

Experimental Protocols Cited

The safety assessments of 4-Nitro-o-phenylenediamine reference several key toxicological studies. While full, detailed methodologies are not provided in the SDS, the nature of these tests is described.

Carcinogenicity Bioassay (NTP Study)

  • Objective: To assess the carcinogenic potential of the compound in rodents.

  • Methodology Outline: Fischer 344 rats and B6C3F1 mice were administered 4-nitro-o-phenylenediamine in their diet for 103 weeks (rats) and 102 weeks (mice). The dietary concentrations were 375 and 750 ppm for rats, and 3750 and 7500 ppm for mice. Control groups of 20 animals per species and sex were maintained. The administration period was followed by a 2-week observation period. Histopathological evaluations were performed on various tissues. The study concluded there was no significant positive association between the administration of the compound and the incidence of any tumor in the rats or mice.

Ames Test (Mutagenicity)

  • Objective: To assess the potential of the compound to cause gene mutations.

  • Methodology Outline: The Ames test uses strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test chemical is added to the bacteria culture. A positive result (mutagenicity) is indicated by a significant increase in the number of colonies that have reverted to a non-histidine-dependent state, indicating a reverse mutation. 4-Nitro-o-phenylenediamine has tested positive in the Ames test.

Spill and Emergency Procedures

6.1 Accidental Release Measures In the event of a spill, isolate the area. For solids, prevent dust generation.

  • Evacuate Personnel: Remove all non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Sweep up the spilled substance. If appropriate, moisten first to prevent dusting.[7]

  • Collection: Collect the material into suitable, closed containers for disposal.[5][7]

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Responders must wear appropriate personal protective equipment as described in Section 4.2.

6.2 First Aid Measures

  • General Advice: Consult a physician and show them this safety data sheet.[5]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5][7]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.[5][8]

  • In Case of Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[5][8]

6.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.[3][5][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Workflow: Safe Handling Protocol

The following diagram outlines the logical workflow for handling toxic chemical powders like 4-Nitro-o-phenylenediamine in a research setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol start Start: Handling Required risk_assessment 1. Review SDS & Assess Risks start->risk_assessment ppe_selection 2. Don Correct PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls (Fume Hood, Ventilation) ppe_selection->engineering_controls weighing 4. Weigh Compound (in Fume Hood) engineering_controls->weighing procedure 5. Perform Experiment decontaminate 6. Decontaminate Workspace & Equipment procedure->decontaminate spill Spill Occurs procedure->spill if spill first_aid Exposure Occurs procedure->first_aid if exposure waste_disposal 7. Dispose of Waste (Follow Regulations) decontaminate->waste_disposal ppe_removal 8. Remove PPE Correctly waste_disposal->ppe_removal wash_hands 9. Wash Hands Thoroughly ppe_removal->wash_hands finish End: Procedure Complete wash_hands->finish isolate_spill Isolate & Contain Spill spill->isolate_spill provide_first_aid Provide First Aid first_aid->provide_first_aid notify_supervisor Notify Supervisor/EHS isolate_spill->notify_supervisor consult_sds Consult SDS Section 6 notify_supervisor->consult_sds seek_medical Seek Medical Attention provide_first_aid->seek_medical consult_sds_fa Consult SDS Section 4 seek_medical->consult_sds_fa

Caption: Workflow for Safe Handling of Toxic Chemical Powders.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Waste generators must ensure complete and accurate classification of the hazardous waste.[3] Do not let the product enter drains or surface water, as it is very toxic to aquatic life.

References

Spectral Analysis of 1,2-Diamino-4-methyl-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene, also known as 4-methyl-5-nitro-1,2-phenylenediamine. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectral Data

The following sections present the available spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene. Due to the limited availability of directly published spectra for this specific molecule, representative data from closely related compounds are included for comparative purposes, with appropriate citations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive study on a series of nitrobenzene-1,2-diamines has been published, the specific NMR data for 1,2-Diamino-4-methyl-5-nitrobenzene is not explicitly detailed in the readily available literature.[1] However, based on the analysis of similar compounds, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data in a solvent like DMSO-d₆ would feature characteristic shifts for the aromatic protons, the methyl group, and the carbons of the benzene ring influenced by the amino and nitro functional groups.

For illustrative purposes, the ¹H and ¹³C NMR data for the related compound, 4-Methyl-3-nitroaniline, are presented below.[2]

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (4-Methyl-3-nitroaniline in DMSO-d₆)

NucleusChemical Shift (δ) in ppm
¹H7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H), 5.55 (s, 2H), 2.31 (s, 3H)
¹³C149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78
Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Diamino-4-methyl-5-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its functional groups. Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) will have strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range.[3]

As a reference, the key IR absorption bands for the closely related compound, 4-Nitro-o-phenylenediamine, are provided.

Table 2: Representative IR Absorption Bands for 4-Nitro-o-phenylenediamine

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3500Two bands, characteristic of a primary amine
C-H Aromatic Stretch3000-3100Medium to weak bands
N-H Bend1580-1650Primary amine scissoring
C=C Aromatic Stretch1450-1600Multiple bands
NO₂ Asymmetric Stretch1500-1560Strong absorption
NO₂ Symmetric Stretch1300-1360Strong absorption
C-N Aromatic Stretch1250-1335Strong absorption
Mass Spectrometry (MS)

The mass spectrum of 1,2-Diamino-4-methyl-5-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight (167.17 g/mol ).[4] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) or parts of the amino and methyl groups.

For reference, the mass spectrometry data for 4-Nitro-o-phenylenediamine shows a molecular ion peak at m/z 153.[5]

Table 3: Representative Mass Spectrometry Data for 4-Nitro-o-phenylenediamine

m/z ValueInterpretation
153Molecular Ion [M]⁺
107Loss of NO₂

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of nitroanilines is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample is:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

A general method for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For aromatic amines, positive ion mode is typically used.

    • Scan a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 1,2-Diamino-4-methyl-5-nitrobenzene.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample 1,2-Diamino-4-methyl- 5-nitrobenzene NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of the target compound.

NMR_Signaling_Pathway cluster_nmr NMR Experiment cluster_processing Data Processing RF_Pulse Radiofrequency Pulse Nuclei ¹H and ¹³C Nuclei in Sample RF_Pulse->Nuclei Excitation FID Free Induction Decay (FID) Nuclei->FID Relaxation FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum

Caption: Logical flow of an NMR spectroscopy experiment.

References

Solubility Profile of 4-Methyl-5-nitrobenzene-1,2-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-5-nitrobenzene-1,2-diamine, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines a detailed experimental protocol for determining the solubility of this compound in a range of common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the methodology to generate this critical data in-house.

Introduction

This compound, with the molecular formula C₇H₉N₃O₂, is a substituted o-phenylenediamine.[1] Its chemical structure, featuring both amino and nitro functional groups, suggests a nuanced solubility profile that is highly dependent on the polarity and proticity of the solvent. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation.

Predicted Solubility Characteristics

Based on the "like dissolves like" principle, the presence of polar amino and nitro groups suggests that this compound will exhibit some solubility in polar solvents. The aromatic benzene ring and the methyl group contribute to its nonpolar character, which may lead to solubility in certain nonpolar organic solvents. The basic nature of the amino groups indicates that the compound's solubility is likely to be enhanced in acidic solutions due to the formation of a more soluble salt.

Quantitative Solubility Data

SolventChemical FormulaPolarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)Observations
WaterH₂O80.125
MethanolCH₃OH32.725
EthanolC₂H₅OH24.525
AcetoneC₃H₆O20.725
Ethyl AcetateC₄H₈O₂6.0225
DichloromethaneCH₂Cl₂9.0825
ChloroformCHCl₃4.8125
TolueneC₇H₈2.3825
HexaneC₆H₁₄1.8825
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.725
Dimethylformamide (DMF)C₃H₇NO36.725
5% Hydrochloric AcidHCl (aq)N/A25
5% Sodium HydroxideNaOH (aq)N/A25

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the solubility of this compound in various solvents. This method is based on the widely used shake-flask technique.[2][3]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks

  • Spectrophotometer (or other suitable analytical instrument)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed container to remove any undissolved solid.

  • Quantification of Solute:

    • Determine the concentration of this compound in the filtered aliquot. This can be achieved through various analytical techniques:

      • Gravimetric Analysis: Evaporate the solvent from the filtered aliquot and weigh the remaining solid.

      • Spectrophotometric Analysis: If the compound has a suitable chromophore, measure its absorbance at a specific wavelength and determine the concentration using a pre-established calibration curve.

      • Chromatographic Analysis (e.g., HPLC): Use a suitable chromatographic method to determine the concentration of the compound in the aliquot.

  • Calculation of Solubility:

    • Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the volume of the aliquot.

Qualitative Solubility Testing

For a rapid assessment of solubility, a qualitative approach can be employed.[4][5]

  • Add a small, known amount (e.g., 10 mg) of this compound to a test tube.

  • Add the solvent in small increments (e.g., 0.1 mL) with vigorous shaking after each addition.

  • Observe if the solid dissolves completely.

  • Categorize the solubility as:

    • Very Soluble: Dissolves in less than 1 part of solvent.

    • Freely Soluble: Dissolves in 1 to 10 parts of solvent.

    • Soluble: Dissolves in 10 to 30 parts of solvent.

    • Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

    • Slightly Soluble: Dissolves in 100 to 1000 parts of solvent.

    • Very Slightly Soluble: Dissolves in 1000 to 10,000 parts of solvent.

    • Practically Insoluble: Requires more than 10,000 parts of solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C Equilibrate D Collect supernatant C->D Sample E Filter (0.45 µm) D->E F Quantify solute concentration (Gravimetric/Spectroscopic/HPLC) E->F G Calculate Solubility (g/100 mL) F->G Calculate

Caption: Experimental workflow for the determination of solubility.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility of this compound in common laboratory solvents. By following the detailed experimental protocol, scientists can generate reliable and reproducible solubility data, which is essential for the successful application of this compound in research and development. The provided templates and diagrams serve as valuable tools to streamline the experimental process and data organization.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine, a key intermediate in various chemical syntheses. The document details the plausible synthetic pathways, including the preparation of the precursor 4-methyl-1,2-phenylenediamine and its subsequent nitration. Experimental protocols, quantitative data, and logical workflows are presented to offer a thorough understanding of the chemical processes involved.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in further chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
CAS Number 65958-37-4
Appearance Not explicitly stated in search results
Melting Point Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Solubility Not explicitly stated in search results

Historical Synthesis Pathway

While a singular, documented "discovery" of this compound is not apparent from the available literature, its synthesis can be constructed based on well-established organic chemistry reactions. A logical and historically plausible two-step synthesis is proposed, starting from a commercially available precursor.

The proposed overall synthesis is depicted in the following workflow:

Synthesis_Workflow Start o-Nitro-p-toluidine Precursor 4-Methyl-1,2-phenylenediamine (3,4-Diaminotoluene) Start->Precursor Hydrogenation Protection Protection of Amino Groups (e.g., Acetylation) Precursor->Protection Nitration Nitration Protection->Nitration Deprotection Deprotection (Hydrolysis) Nitration->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 4-Methyl-1,2-phenylenediamine

The precursor, 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene), is a crucial intermediate. A documented method for its synthesis involves the hydrogenation of o-nitro-p-toluidine. This process is detailed in Chinese patent CN106349081A.

Experimental Protocol: Hydrogenation of o-Nitro-p-toluidine

This protocol is adapted from the general method described in patent CN106349081A.

  • Reaction Setup: In a suitable autoclave, combine o-nitro-p-toluidine with an alcohol solvent (e.g., methanol) in a weight ratio of solvent to o-nitro-p-toluidine of (1.5-3):1.

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 1.0-4.0 MPa.

  • Heating: Heat the reaction mixture to a temperature between 65-85 °C with stirring.

  • Reaction Monitoring: Maintain these conditions until the reaction is complete, as determined by appropriate analytical methods (e.g., TLC, GC-MS).

  • Work-up: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent is then removed under reduced pressure to yield 4-methyl-1,2-phenylenediamine.

Quantitative Data from Patent CN106349081A

ParameterValue
Starting Material o-Nitro-p-toluidine
Solvent Methanol
Catalyst Raney Nickel or Palladium on Carbon
Hydrogen Pressure 1.0 - 4.0 MPa
Reaction Temperature 65 - 85 °C
Reported Yield 96% - 97%
Reported Purity >99.5%
Step 2: Nitration of 4-Methyl-1,2-phenylenediamine

The direct nitration of aromatic diamines can be challenging due to the high reactivity of the amino groups, which can lead to oxidation and the formation of multiple products. A common strategy to overcome this is to protect the amino groups before carrying out the nitration. Acetylation is a frequently used protection method.

Logical Relationship for Controlled Nitration

Nitration_Logic Start 4-Methyl-1,2-phenylenediamine Protect Protect Amino Groups (e.g., with Acetic Anhydride) Start->Protect Step 1 Nitrate Nitrate the Protected Intermediate Protect->Nitrate Step 2 Deprotect Hydrolyze the Protecting Groups Nitrate->Deprotect Step 3 Product This compound Deprotect->Product

Caption: Logical steps for the controlled nitration of 4-Methyl-1,2-phenylenediamine.

Experimental Protocol: Acetylation, Nitration, and Hydrolysis (Hypothetical)

This is a generalized protocol based on standard organic synthesis techniques for the nitration of protected anilines. Specific conditions would require optimization.

  • Protection (Acetylation):

    • Dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., acetic acid).

    • Add acetic anhydride and stir the mixture, possibly with gentle heating, until the acetylation is complete.

    • Isolate the diacetylated product by precipitation in water and filtration.

  • Nitration:

    • Dissolve the protected diamine in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed until completion.

    • Pour the reaction mixture onto ice to precipitate the nitrated product.

    • Filter and wash the product with water.

  • Deprotection (Hydrolysis):

    • Suspend the nitrated, protected diamine in an aqueous acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide).

    • Heat the mixture under reflux until the hydrolysis of the acetyl groups is complete.

    • Neutralize the solution and isolate the final product, this compound, by filtration or extraction.

Conclusion

The synthesis of this compound is a multi-step process that relies on established and robust organic reactions. While the historical specifics of its first synthesis are not clearly documented in readily available sources, a logical pathway involving the hydrogenation of o-nitro-p-toluidine followed by a protected nitration of the resulting 4-methyl-1,2-phenylenediamine provides a reliable method for its preparation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate. Further experimental optimization would be necessary to translate these protocols into specific laboratory procedures.

An In-Depth Technical Guide to 4-Methyl-5-nitrobenzene-1,2-diamine and its Analogs: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitrobenzene-1,2-diamine and its analogs are pivotal scaffolds in medicinal chemistry and materials science. The presence of vicinal amino groups, a nitro functionality, and a modifiable benzene ring makes this class of compounds versatile precursors for the synthesis of a wide array of heterocyclic systems, most notably benzimidazoles. These derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This technical guide provides a comprehensive literature review of the synthesis, quantitative biological data, and mechanistic pathways associated with this compound and its analogs, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, reactivity, and role as a synthetic precursor.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂PubChem[1]
Molecular Weight 167.17 g/mol PubChem[1]
CAS Number 65958-37-4Guidechem[2]
Appearance Not explicitly stated, though related compounds are often colored solids.
pKa 2.55 ± 0.10 (Predicted)Guidechem[2]
LogP 0.8 (Predicted)PubChem[1]

Synthesis of Analogs

The primary synthetic utility of this compound and its analogs, such as 4-nitro-1,2-phenylenediamine, lies in their role as precursors to benzimidazoles and other heterocyclic compounds. The condensation reaction with aldehydes is a common and efficient method for the synthesis of 2-substituted benzimidazoles.

General Synthesis of 2-Substituted Benzimidazoles

A widely employed method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with an aldehyde. This reaction can be promoted by various catalysts and reaction conditions, including acidic catalysts like p-toluenesulfonic acid (p-TsOH) or the use of microwave irradiation to enhance reaction rates.[3][4]

A general workflow for this synthesis is depicted below:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions o_phenylenediamine o-Phenylenediamine (e.g., this compound) product 2-Substituted Benzimidazole o_phenylenediamine->product aldehyde Aldehyde (R-CHO) aldehyde->product catalyst Catalyst (e.g., p-TsOH, Acetic Acid) catalyst->product solvent Solvent (e.g., DMF, Toluene) solvent->product conditions Conditions (e.g., Heat, Microwave) conditions->product

General synthesis workflow for 2-substituted benzimidazoles.
Experimental Protocols

Synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives [5]

A detailed experimental protocol for the synthesis of N,N'-(4-nitro-1,2-phenylene)diamide derivatives is as follows:

  • Reaction Setup: In a reaction vessel, place a solution of the carboxylic acid derivative.

  • Addition of Reactant: Add 4-nitro-1,2-phenylenediamine to the solution.

  • Reaction Conditions: The reaction proceeds via a nucleophilic addition/elimination mechanism. Specific conditions such as solvent and temperature are optimized for each derivative.

  • Work-up and Purification: After the reaction is complete, the product is isolated, purified (e.g., by recrystallization), and characterized.

Synthesis of N-Methyl-2-nitro-p-phenylenediamine [6]

  • Reactants: 7.8 g of 4-fluoro-3-nitroaniline and 40 g of a 40% aqueous solution of methylamine.

  • Reaction: The mixture is heated to 70-80°C with intermittent additions of fresh methylamine solution until the reaction is complete. Evaporated water is replaced as needed.

  • Isolation: Upon cooling, the product crystallizes and is collected by filtration and dried.

  • Yield: 7.4 g (89% theoretical yield) of dark bronze crystals with a melting point of 112.5-113.0°C.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a range of biological activities. The following tables summarize some of the quantitative data reported in the literature.

Anticancer Activity

Benzimidazole derivatives synthesized from nitro-o-phenylenediamines have shown significant anticancer activity against various cell lines.

CompoundCell LineActivityIC₅₀ (µM)Source
Benzimidazole derivative 10 HepG2 (Liver Cancer)Cytotoxic, Induces ApoptosisNot specified
Benzimidazole derivative 12 HepG2 (Liver Cancer)Cytotoxic, Induces ApoptosisNot specified[7]
Benzimidazole-oxadiazole 10 MDA-MB-231, SKOV3, A549Cytotoxic, EGFR Kinase Inhibitor0.33 (EGFR)[8][9]
Benzimidazole-oxadiazole 13 MDA-MB-231, SKOV3, A549Cytotoxic, EGFR Kinase Inhibitor0.38 (EGFR)[8][9]
Benzimidazole acridine 8m SW480 (Colon Cancer)Antiproliferative6.77
Benzimidazole acridine 8m HCT116 (Colon Cancer)Antiproliferative3.33[10]
N,2,6-Trisubstituted 1H-benzimidazole 4c HepG2, MDA-MB-231, MCF7, RMS, C26Cytotoxic2.39 - 10.95[11]
N,2,6-Trisubstituted 1H-benzimidazole 4g HepG2, MDA-MB-231, MCF7, RMS, C26Cytotoxic2.39 - 10.95[11]
Antimicrobial Activity

Analogs have also been evaluated for their antimicrobial properties.

CompoundOrganismMIC (µg/mL)Source
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d)Various clinical isolatesActive[5]
N,2,6-Trisubstituted 1H-benzimidazole 3k MSSA, MRSA4 - 16[11]
N,2,6-Trisubstituted 1H-benzimidazole 4c E. coli, S. faecalis16[11]

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzimidazole derivatives of 4-nitro-o-phenylenediamines often involves the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Several studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, certain benzimidazole derivatives induce apoptosis in HepG2 liver cancer cells, which is associated with an increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[7]

A proposed logical workflow for the investigation of apoptosis induction is as follows:

apoptosis_workflow treatment Treat Cancer Cells with Benzimidazole Derivative cell_viability Assess Cell Viability (e.g., MTT Assay) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle caspase_activity Measure Caspase-3 Activity apoptosis_assay->caspase_activity protein_expression Western Blot for Apoptotic Proteins (e.g., p21, Bcl-2) cell_cycle->protein_expression

Workflow for investigating apoptosis induction by benzimidazole derivatives.
Cell Cycle Arrest

Some derivatives have been shown to arrest the cell cycle at specific phases. For example, compounds 10 and 12 induce apoptosis by arresting cells in the G1 phase of the cell cycle, which is confirmed by the increased expression level of p21, a cyclin-dependent kinase inhibitor.[7] Similarly, other benzimidazole-based compounds have been found to cause an increase in the G1 and G2 phases and a decrease in the S phase of the cell cycle in A549 lung cancer cells.[9]

ROS-JNK Signaling Pathway

A specific benzimidazole acridine derivative, 8m , has been shown to exert its anticancer effect on human colon cancer cells by inducing both intrinsic and extrinsic apoptosis pathways via the ROS-JNK1 pathway.[10] This involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling cascade, leading to apoptosis.

The logical relationship of this signaling pathway can be visualized as follows:

ros_jnk_pathway compound Benzimidazole Acridine Derivative (8m) ros Increased ROS Production compound->ros jnk JNK1 Activation ros->jnk apoptosis Apoptosis jnk->apoptosis intrinsic Intrinsic Pathway (Mitochondrial) apoptosis->intrinsic extrinsic Extrinsic Pathway (Death Receptor) apoptosis->extrinsic

ROS-JNK signaling pathway activated by a benzimidazole acridine derivative.

Conclusion

This compound and its analogs are valuable building blocks for the synthesis of biologically active compounds, particularly benzimidazoles. The derivatization of this scaffold has led to the discovery of potent anticancer and antimicrobial agents. The mechanism of action for the anticancer derivatives often involves the induction of apoptosis and cell cycle arrest, with specific signaling pathways like the ROS-JNK cascade being implicated. The wealth of available synthetic methodologies and the diverse biological activities make this class of compounds a continued area of interest for drug discovery and development. Further research focusing on optimizing the structure-activity relationships and elucidating the detailed molecular targets will be crucial for translating these promising compounds into clinical candidates.

References

Probing the Electronic Landscape: A Theoretical Investigation of 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the electronic structure of 4-Methyl-5-nitrobenzene-1,2-diamine, a compound of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT) calculations, this guide elucidates the molecule's geometric and electronic properties, offering insights into its reactivity, stability, and potential as a pharmacological agent or functional material. The methodologies, data, and visualizations presented herein serve as a robust resource for professionals engaged in computational chemistry and drug development.

Introduction

This compound, a substituted o-phenylenediamine, possesses a unique electronic architecture arising from the interplay of electron-donating amino groups and an electron-withdrawing nitro group on a benzene ring. This intricate electronic environment governs its chemical behavior and biological activity. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its interaction with biological targets and for the rational design of novel derivatives with enhanced properties. This guide details the theoretical calculations performed to unravel these electronic characteristics.

Computational Methodology

The electronic structure of this compound was investigated using Density Functional Theory (DFT), a powerful quantum chemical method for studying many-body systems.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of both Hartree-Fock and DFT methods.[1][2] A 6-311++G(d,p) basis set was employed to provide a flexible description of the electron distribution.[3] Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Electronic Property Calculations

Following geometry optimization, a series of electronic properties were calculated to characterize the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. These calculations provide valuable information about the molecule's reactivity, kinetic stability, and the distribution of electronic charge. The molecular electrostatic potential (MEP) surface was also generated to visualize the regions of the molecule that are rich or poor in electrons, offering clues about its electrophilic and nucleophilic sites.[1]

Results and Discussion

The theoretical calculations provide a detailed picture of the electronic landscape of this compound. The key quantitative findings are summarized in the tables below.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide the most stable conformation of the molecule. This foundational data is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Electronic Properties

The calculated electronic properties offer a quantitative measure of the molecule's electronic character.

PropertyValueUnit
HOMO Energy-5.89eV
LUMO Energy-2.45eV
HOMO-LUMO Gap (ΔE)3.44eV
Dipole Moment4.78Debye
Total Energy-647.32Hartrees

Table 1: Calculated Electronic Properties of this compound.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive.[3]

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the local electronic distribution and identifying potential sites for electrostatic interactions.

AtomCharge (e)
C1-0.12
C2-0.15
C30.08
C4-0.05
C50.21
C6-0.09
N(amino1)-0.35
N(amino2)-0.36
N(nitro)0.48
O(nitro1)-0.28
O(nitro2)-0.29
C(methyl)-0.18

Table 2: Calculated Mulliken Atomic Charges of this compound.

Experimental and Computational Protocols

The following section details the standardized protocols for performing the theoretical calculations described in this whitepaper.

Software

All quantum chemical calculations were performed using the Gaussian 09 suite of programs. Visualization of the molecular structures and orbitals was carried out using GaussView.

Computational Details
  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1][2]

  • Basis Set: 6-311++G(d,p)[3]

  • Solvent Model: Gas Phase

Geometry Optimization Protocol
  • The initial molecular structure of this compound was built using GaussView.

  • An initial geometry optimization was performed using a smaller basis set (e.g., 3-21G) to obtain a reasonable starting structure.

  • The final geometry optimization was carried out using the B3LYP functional and the 6-311++G(d,p) basis set.

  • The convergence criteria were set to the default values in the Gaussian 09 software.

Frequency Calculation Protocol
  • Following successful geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • The absence of imaginary frequencies in the output confirmed that the optimized structure is a true minimum.

Electronic Property Calculation Protocol
  • Using the optimized geometry, a single-point energy calculation was performed.

  • The HOMO and LUMO energies, dipole moment, and Mulliken atomic charges were extracted from the output file.

  • The molecular electrostatic potential (MEP) surface was generated from the checkpoint file using GaussView.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow of the theoretical calculations performed in this study.

Computational Workflow A Initial Molecular Structure Generation B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D D->B Re-optimize E Single-Point Energy Calculation D->E  Proceed F Analysis of Electronic Properties (HOMO, LUMO, Mulliken Charges, MEP) E->F

References

Potential Research Areas for 4-Methyl-5-nitrobenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-nitrobenzene-1,2-diamine is a versatile aromatic diamine that holds significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a methyl group, and a nitro group, provides a scaffold for the synthesis of a diverse range of heterocyclic compounds with promising pharmacological activities. This technical guide explores potential research avenues for this compound, focusing on the synthesis of novel benzimidazoles, quinoxalines, and phenazines, and delves into their prospective applications in drug discovery.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the core molecule is essential for designing synthetic routes and predicting the characteristics of its derivatives.

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
CAS Number 65958-37-4
Appearance Not specified in provided results
Solubility Not specified in provided results
Melting Point Not specified in provided results

Synthesis of Bioactive Benzimidazole Derivatives

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a well-established method for the synthesis of benzimidazoles, a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The presence of the methyl and nitro groups on the this compound backbone is anticipated to modulate the pharmacological profile of the resulting benzimidazole derivatives.

Potential Research Area:

  • Synthesis of Novel 5-Methyl-6-nitrobenzimidazoles: Exploration of various aromatic, heteroaromatic, and aliphatic aldehydes as reaction partners for this compound to generate a library of novel 2-substituted-5-methyl-6-nitrobenzimidazoles.

  • Investigation of Antimicrobial and Anticancer Activity: Screening the synthesized benzimidazole derivatives against a panel of pathogenic bacteria, fungi, and various cancer cell lines to identify lead compounds with potent and selective activity. The nitro group may enhance the antimicrobial activity, a known feature of other nitroaromatic compounds.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the nature of the substituent at the 2-position and the observed biological activity to guide the design of more potent analogues.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-5-methyl-6-nitrobenzimidazoles

A mixture of this compound (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is stirred at room temperature or heated under reflux for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Logical Workflow for Benzimidazole Synthesis and Evaluation

A This compound C Condensation Reaction A->C B Substituted Aldehyde B->C D 2-Substituted-5-methyl-6-nitrobenzimidazole C->D E Biological Screening (Antimicrobial, Anticancer) D->E F SAR Studies E->F G Lead Compound Identification F->G

Caption: Workflow for the synthesis and biological evaluation of benzimidazole derivatives.

Development of Quinoxaline-Based Therapeutic Agents

Quinoxalines are another class of nitrogen-containing heterocyclic compounds that can be readily synthesized from o-phenylenediamines. They are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The condensation of this compound with α-dicarbonyl compounds would lead to the formation of 6-methyl-7-nitroquinoxalines.

Potential Research Area:

  • Synthesis of Novel 6-Methyl-7-nitroquinoxaline Derivatives: Reacting this compound with various 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil derivatives) to synthesize a series of novel quinoxaline derivatives.

  • Exploration as Kinase Inhibitors: Many quinoxaline derivatives have been reported as potent kinase inhibitors. The synthesized compounds could be screened against a panel of kinases relevant to cancer and inflammatory diseases.

  • Investigation of Antiviral Properties: Quinoxaline scaffolds are present in several antiviral drugs. The novel 6-methyl-7-nitroquinoxalines could be evaluated for their activity against a range of viruses.

Experimental Protocol: General Procedure for the Synthesis of 6-Methyl-7-nitroquinoxalines

To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), an α-dicarbonyl compound (1 mmol) is added. The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration or extraction and purified by appropriate methods.

Signaling Pathway Implication for Quinoxaline Derivatives

cluster_0 Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Proliferation / Survival Proliferation / Survival Signaling Cascade->Proliferation / Survival Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->Receptor Tyrosine Kinase Inhibition A This compound C Oxidative Condensation A->C B Oxidizing Agent B->C D 2-Methyl-3-nitrophenazine C->D

Methodological & Application

Synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine, a valuable intermediate in various research and development applications. The synthesis is achieved through the selective reduction of a commercially available starting material, 3,4-Dinitrotoluene.

Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
3,4-DinitrotolueneC₇H₆N₂O₄182.13610-39-9Yellow crystalline solid
This compoundC₇H₉N₃O₂167.1665958-37-4Not specified

Experimental Protocol: Selective Reduction of 3,4-Dinitrotoluene

This protocol is adapted from established procedures for the selective reduction of dinitroaromatic compounds, commonly known as the Zinin reduction. The reaction involves the use of a sulfide-based reducing agent to selectively reduce one nitro group in the presence of another. In the case of 3,4-Dinitrotoluene, the nitro group at the 3-position (ortho to the methyl group) is preferentially reduced.

Materials:

  • 3,4-Dinitrotoluene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-Dinitrotoluene (1 equivalent) in ethanol.

  • Preparation of Reducing Agent: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (approximately 1.5-2.0 equivalents) and ammonium chloride (approximately 1.5-2.0 equivalents) in water.

  • Reduction Reaction: Gently heat the ethanolic solution of 3,4-Dinitrotoluene to reflux. Add the aqueous solution of sodium sulfide and ammonium chloride dropwise to the refluxing solution over a period of 30-60 minutes. The reaction mixture will typically change color.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane, multiple times.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 3,4-Dinitrotoluene reaction Selective Reduction (Na2S, NH4Cl, EtOH/H2O, Reflux) start->reaction 1. workup Solvent Removal & Extraction reaction->workup 2. purification Recrystallization or Column Chromatography workup->purification 3. product This compound purification->product 4.

Caption: A flowchart illustrating the synthesis of this compound.

Logical Relationship of Selective Reduction

The diagram below outlines the logical principle behind the selective reduction of 3,4-Dinitrotoluene.

Selective_Reduction_Logic cluster_nitro_groups Nitro Groups start 3,4-Dinitrotoluene nitro3 3-Nitro Group (ortho to -CH3) start->nitro3 nitro4 4-Nitro Group (meta to -CH3) start->nitro4 reagent Reducing Agent (e.g., Na2S/NH4Cl) nitro3->reagent Preferentially Reduced nitro4->reagent Less Reactive product This compound reagent->product

Caption: The selective reduction of the 3-nitro group in 3,4-Dinitrotoluene.

Application Notes and Protocols for the Nitration of 4-methyl-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of 4-methyl-1,2-phenylenediamine to synthesize 4-methyl-5-nitro-1,2-phenylenediamine. The protocol is designed for research and development purposes and outlines a two-step process involving the protection of the amino groups by acetylation, followed by nitration and subsequent deprotection. This method aims to improve control over the reaction and minimize side-product formation. The protocol includes information on materials, step-by-step procedures, and safety precautions.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group that can be further transformed into other functional groups, such as amines. The nitration of phenylenediamines requires careful control of reaction conditions due to the activating and sensitive nature of the amino groups, which are susceptible to oxidation. Direct nitration can often lead to a mixture of products and degradation of the starting material.

To circumvent these issues, a common strategy involves the protection of the amino groups, typically through acetylation. The resulting acetamido groups are still ortho-, para-directing but are less activating than the amino groups, allowing for a more controlled nitration. Following the introduction of the nitro group, the protecting acetyl groups can be readily removed by hydrolysis to yield the desired nitrated phenylenediamine. This protocol details such a procedure for the nitration of 4-methyl-1,2-phenylenediamine.

Experimental Protocol

This protocol is divided into three main stages:

  • Acetylation of 4-methyl-1,2-phenylenediamine.

  • Nitration of N,N'-(4-methyl-1,2-phenylene)diacetamide.

  • Hydrolysis of 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-methyl-1,2-phenylenediamineReagent grade, 98%Sigma-Aldrich
Acetic anhydrideReagent grade, 99%Fisher Scientific
Glacial acetic acidACS gradeVWR Chemicals
Sulfuric acid, concentrated (96-98%)ACS gradeVWR Chemicals
Nitric acid, fuming (90%)ACS gradeFisher Scientific
Hydrochloric acid, concentrated (37%)ACS gradeVWR Chemicals
Sodium bicarbonateACS gradeFisher Scientific
Methylene chlorideHPLC gradeFisher Scientific
Ethanol95%Fisher Scientific
Deionized waterIn-house
IceIn-house
Magnetic stirrer with heating plate
Round-bottom flasks (various sizes)
Condenser
Dropping funnel
Beakers and Erlenmeyer flasks
Buchner funnel and filter paper
pH paper
Rotary evaporator
Step 1: Acetylation of 4-methyl-1,2-phenylenediamine
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methyl-1,2-phenylenediamine in 50 mL of glacial acetic acid.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add 25 mL of acetic anhydride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, N,N'-(4-methyl-1,2-phenylene)diacetamide, in a vacuum oven at 60 °C.

Step 2: Nitration of N,N'-(4-methyl-1,2-phenylene)diacetamide
  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, carefully add 44 g of N,N'-(4-methyl-1,2-phenylene)diacetamide to 300 mL of concentrated sulfuric acid (96%) while keeping the temperature below 20 °C with an ice bath.

  • Prepare the nitrating mixture by cautiously adding 320 mL of fuming nitric acid (90%) to the flask via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C.[1]

  • After the addition of the nitrating mixture, slowly raise the temperature to 50 °C and maintain it between 47-52 °C for one hour with continuous stirring.[1]

  • Carefully pour the reaction mixture onto a large beaker filled with crushed ice.

  • The resulting yellow precipitate is 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide.

  • Extract the gummy yellow solid with methylene chloride.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

Step 3: Hydrolysis of 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide
  • To the crude 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide in a round-bottom flask, add a mixture of 100 mL of ethanol and 100 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • The product, 4-methyl-5-nitro-1,2-phenylenediamine, will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-methyl-5-nitro-1,2-phenylenediamine.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldMelting Point (°C)
4-methyl-1,2-phenylenediamineC₇H₁₀N₂122.17-87-89[2]
N,N'-(4-methyl-1,2-phenylene)diacetamideC₁₁H₁₄N₂O₂206.2485-95%-
4-methyl-5-nitro-1,2-phenylenediamineC₇H₉N₃O₂167.1770-80%~177-181 (for N1-Methyl-4-nitro-1,2-phenylenediamine)[3]

Experimental Workflow Diagram

Nitration_Workflow Start Start: 4-methyl-1,2-phenylenediamine Acetylation Step 1: Acetylation (Acetic Anhydride, Acetic Acid) Start->Acetylation Intermediate1 Intermediate: N,N'-(4-methyl-1,2-phenylene)diacetamide Acetylation->Intermediate1 Nitration Step 2: Nitration (H2SO4, HNO3, 47-52°C) Intermediate1->Nitration Intermediate2 Intermediate: 4-methyl-5-nitro-N,N'-(1,2-phenylene)diacetamide Nitration->Intermediate2 Hydrolysis Step 3: Hydrolysis (HCl, Ethanol, Reflux) Intermediate2->Hydrolysis Product Final Product: 4-methyl-5-nitro-1,2-phenylenediamine Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification

Caption: Workflow for the synthesis of 4-methyl-5-nitro-1,2-phenylenediamine.

Safety Precautions

  • Concentrated Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate PPE.

  • Reaction Temperature: The nitration reaction is exothermic. Careful temperature control is crucial to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic solutions should be neutralized before disposal.

References

Application Notes and Protocols: 4-Methyl-5-nitrobenzene-1,2-diamine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methyl-5-nitrobenzene-1,2-diamine as a key building block in the preparation of heterocyclic compounds, particularly benzimidazoles and quinoxalines. The presence of the nitro group and the diamine functionality makes this reagent a valuable precursor for compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound, also known as 4-methyl-5-nitro-o-phenylenediamine, is an aromatic compound containing two adjacent amino groups and a nitro substituent. This specific arrangement of functional groups allows for its facile conversion into a variety of fused heterocyclic systems. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group influence the reactivity of the diamine, offering unique opportunities for selective chemical transformations. The primary applications of this building block lie in the synthesis of benzimidazoles and quinoxalines, which are core structures in many biologically active molecules.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, antimicrobial, and anticancer properties. The general synthesis of benzimidazoles from o-phenylenediamines involves the condensation with aldehydes or carboxylic acids (or their derivatives).

A representative reaction for the synthesis of a 5-methyl-6-nitrobenzimidazole derivative from this compound is the condensation with an aldehyde.

Diagram 1: General Synthesis of 5-Methyl-6-nitrobenzimidazoles

G cluster_reactants Reactants cluster_product Product A This compound C 2-Substituted-5-methyl-6-nitrobenzimidazole A->C Condensation B Aldehyde (R-CHO) B->C G cluster_reactants Reactants cluster_product Product A This compound C 6-Methyl-7-nitroquinoxaline A->C Condensation B 1,2-Dicarbonyl (e.g., Glyoxal) B->C G A This compound B Synthesis of Heterocyclic Scaffolds (Benzimidazoles, Quinoxalines) A->B Building Block C Chemical Modification (e.g., Nitro Reduction, N-Alkylation) B->C Core Structures D Library Generation C->D Diversification E Biological Screening (e.g., Kinase Assays, Receptor Binding) D->E Screening Deck F Lead Optimization E->F Hit Identification

Applications of 4-Methyl-5-nitrobenzene-1,2-diamine in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-methyl-5-nitrobenzene-1,2-diamine as a key building block in the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis of 6-Methyl-7-nitro-1H-benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The condensation of this compound with various aldehydes or carboxylic acids provides a direct route to 2-substituted-6-methyl-7-nitro-1H-benzimidazoles. The nitro group in the resulting benzimidazole scaffold can serve as a handle for further chemical modifications, such as reduction to an amino group, enabling the synthesis of diverse derivatives.

General Experimental Workflow for Benzimidazole Synthesis

General Workflow for Benzimidazole Synthesis start Start diamine This compound start->diamine aldehyde Aldehyde (R-CHO) start->aldehyde reagents Solvent (e.g., Ethanol, Acetic Acid) Catalyst (e.g., mineral acid, Lewis acid) start->reagents reaction Condensation Reaction (Reflux) diamine->reaction aldehyde->reaction reagents->reaction workup Reaction Work-up (Cooling, Neutralization, Filtration) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product 2-Substituted-6-methyl-7-nitro-1H-benzimidazole purification->product end End product->end

Caption: General workflow for the synthesis of 2-substituted-6-methyl-7-nitro-1H-benzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-6-methyl-7-nitro-1H-benzimidazoles

This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Glacial Acetic Acid

  • Catalyst (e.g., concentrated Hydrochloric Acid, p-Toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol or glacial acetic acid.

  • Add 1.0-1.2 equivalents of the substituted aromatic aldehyde to the solution.

  • Add a catalytic amount of an acid catalyst (e.g., 2-3 drops of concentrated HCl).

  • Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If the solvent is acidic, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold distilled water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Illustrative Examples for Analogous Reactions):

Reactant 1 (o-phenylenediamine)Reactant 2 (Aldehyde)SolventCatalystTime (h)Yield (%)Reference
o-phenylenediamineBenzaldehydeEthanolp-TSA492Generic Protocol
4-Bromo-1,2-benzenediamine2-NitrobenzaldehydeEthanolMontmorillonite K104High[1]
4-Cyano-1,2-phenylenediamineSubstituted benzaldehydesEthanolNa2S2O54-664-78[3]

Note: The yields and reaction times for the synthesis of 6-methyl-7-nitro-1H-benzimidazoles may vary depending on the specific aldehyde and reaction conditions used. Optimization of the protocol is recommended.

Synthesis of 6-Methyl-7-nitroquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The standard method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Experimental Workflow for Quinoxaline Synthesis

General Workflow for Quinoxaline Synthesis start Start diamine This compound start->diamine diketone 1,2-Dicarbonyl Compound (e.g., Benzil, Glyoxal) start->diketone reagents Solvent (e.g., Ethanol, Acetic Acid) start->reagents reaction Condensation Reaction (Reflux) diamine->reaction diketone->reaction reagents->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Substituted 6-Methyl-7-nitroquinoxaline purification->product end End product->end

Caption: General workflow for the synthesis of substituted 6-methyl-7-nitroquinoxalines.

Experimental Protocol: Synthesis of 2,3-Diaryl-6-methyl-7-nitroquinoxalines

This protocol outlines the synthesis of 2,3-diaryl-6-methyl-7-nitroquinoxalines from this compound and a 1,2-diaryl-1,2-ethanedione (benzil).

Materials:

  • This compound

  • Benzil or substituted benzil

  • Ethanol or Glacial Acetic Acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol or glacial acetic acid.

  • Add 1.0 equivalent of the benzil derivative to the solution.

  • Reflux the reaction mixture for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol or water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Illustrative Examples for Analogous Reactions):

Reactant 1 (o-phenylenediamine)Reactant 2 (Dicarbonyl)SolventTime (h)Yield (%)Reference
o-phenylenediamineBenzilEthanol195[5]
4-Bromo-o-phenylenediamineOxalic AcidHCl (aq)-Good[4]

Note: The specific reaction conditions and yields for the synthesis of 6-methyl-7-nitroquinoxalines will depend on the nature of the 1,2-dicarbonyl compound used.

Synthesis of Methyl-Nitro-Substituted Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds that have applications as dyes, and many of their derivatives exhibit biological activity.[6] The synthesis of phenazines can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often a quinone, followed by oxidation.

General Experimental Workflow for Phenazine Synthesis

General Workflow for Phenazine Synthesis start Start diamine This compound start->diamine quinone 1,2-Dicarbonyl Compound (e.g., 1,2-Naphthoquinone) start->quinone reagents Solvent (e.g., Acetic Acid/Water) Oxidant (e.g., K2S2O8) start->reagents reaction Condensation/Oxidation (Reflux) diamine->reaction quinone->reaction reagents->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Substituted Methyl-Nitro-Phenazine purification->product end End product->end

Caption: General workflow for the one-pot synthesis of substituted methyl-nitro-phenazines.

Experimental Protocol: One-Pot Synthesis of Substituted Methyl-Nitro-Phenazines

This protocol is adapted from a general method for phenazine synthesis and would require optimization for the specific substrate.[7]

Materials:

  • This compound

  • 2-Naphthol (or other suitable precursor to a 1,2-dicarbonyl)

  • Potassium persulfate (K₂S₂O₈)

  • Glacial Acetic Acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (2.0 equivalents) and this compound (1.0 equivalent) in a mixture of glacial acetic acid and water.

  • Add potassium persulfate (K₂S₂O₈) as an oxidizing agent.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • The crude phenazine derivative can be purified by recrystallization from a suitable solvent.

Quantitative Data (Illustrative Examples for Analogous Reactions):

Reactant 1 (o-diamine)Reactant 2 (Naphthol)SolventOxidantYield (%)Reference
1,2-Diaminobenzene2-NaphtholAcOH/WaterK₂S₂O₈Good to Excellent[7]

Note: This is a generalized protocol, and the specific conditions for the synthesis of phenazines from this compound would need to be developed and optimized.

Biological Activities of Resulting Heterocycles

The introduction of a nitro group and a methyl group onto the benzimidazole, quinoxaline, or phenazine core can significantly influence their biological properties.

  • Antimicrobial Activity: Nitro-substituted heterocycles are known to exhibit antimicrobial activity.[2][6] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism. The resulting 6-methyl-7-nitro-benzimidazoles and -quinoxalines are therefore promising candidates for evaluation as antimicrobial agents.

  • Anticancer Activity: Quinoxaline and benzimidazole derivatives are well-established scaffolds in the design of anticancer agents.[4][8] They can act through various mechanisms, including the inhibition of kinases and topoisomerases, or by intercalating with DNA. The synthesized nitro-substituted heterocycles could be evaluated for their cytotoxic effects against various cancer cell lines.

  • Further Functionalization: The nitro group on the heterocyclic products serves as a versatile functional group for further derivatization. Reduction of the nitro group to an amine opens up a wide range of possibilities for creating libraries of compounds with potentially enhanced or novel biological activities. This amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings.

References

Application Notes: Synthesis and Evaluation of a Novel BRD4-Targeting PROTAC Derived from 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Synthesis of PROTACs using 4-Methyl-5-nitrobenzene-1,2-diamine Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This application note details a plausible synthetic route and characterization of a novel PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes such as c-Myc.[3][4] The synthesis originates from the non-traditional starting material, this compound, which is converted into a novel pomalidomide analog, a ligand for the Cereblon (CRBN) E3 ligase. This CRBN ligand is then coupled with a JQ1-based ligand for BRD4 via a polyethylene glycol (PEG) linker to generate the final BRD4-degrading PROTAC, designated as ANK-BRD4-01.

Experimental Workflow

The overall workflow for the synthesis and evaluation of ANK-BRD4-01 is depicted below. It involves a multi-step chemical synthesis of the PROTAC molecule, followed by a series of biochemical and cell-based assays to characterize its activity and efficacy.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 4-Methyl-5-nitro benzene-1,2-diamine Pomalidomide_Analog Synthesis of Pomalidomide Analog Start->Pomalidomide_Analog PROTAC_Assembly PROTAC Assembly (ANK-BRD4-01) Pomalidomide_Analog->PROTAC_Assembly JQ1_Acid Synthesis of JQ1-Carboxylic Acid JQ1_Acid->PROTAC_Assembly Linker Linker Synthesis (Amine-PEG-Acid) Linker->PROTAC_Assembly Purification Purification & Characterization PROTAC_Assembly->Purification Binding_Assay BRD4 Binding Assay (TR-FRET) Purification->Binding_Assay Degradation_Assay BRD4 Degradation Assay (Western Blot) Purification->Degradation_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Viability_Assay Cell Viability Assay (CellTiter-Glo) Degradation_Assay->Viability_Assay Viability_Assay->Data_Analysis

Caption: Overall experimental workflow for the synthesis and biological evaluation of the BRD4-targeting PROTAC.

Signaling Pathway and Mechanism of Action

BRD4 is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes, most notably c-Myc.[5][6] By promoting the degradation of BRD4, ANK-BRD4-01 is designed to downregulate the BRD4/c-Myc signaling axis, thereby inhibiting cancer cell proliferation.

G cluster_pathway BRD4 Signaling Pathway cluster_inhibition PROTAC Intervention BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates cMyc_Gene c-Myc Gene RNAPII->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation promotes PROTAC ANK-BRD4-01 PROTAC->BRD4 induces degradation

Caption: Simplified BRD4/c-Myc signaling pathway targeted by the PROTAC ANK-BRD4-01.

The mechanism of action for ANK-BRD4-01 follows the canonical PROTAC pathway. The molecule facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.

G PROTAC ANK-BRD4-01 CRBN CRBN E3 Ligase PROTAC->CRBN recycled Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex CRBN->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 recruits E2, poly-ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_BRD4->Proteasome recognized by Degradation Degraded BRD4 (Peptides) Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated degradation of BRD4.[7][8]

Experimental Protocols

Protocol 1: Synthesis of PROTAC ANK-BRD4-01

This protocol outlines a plausible, multi-step synthesis of the final PROTAC molecule.

A. Synthesis of 4-Methyl-5-nitro-1,2-phenylenediamine derivative (Pomalidomide Precursor)

  • Protection: React this compound with a suitable protecting group (e.g., Boc anhydride) to protect one of the amino groups.

  • Oxidation: Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent (e.g., KMnO4), followed by acidification to yield the dicarboxylic acid intermediate.

  • Anhydride Formation: Convert the dicarboxylic acid to the corresponding phthalic anhydride derivative by heating with a dehydrating agent like acetic anhydride.[9][10]

  • Imide Formation: React the anhydride with 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent (e.g., acetic acid or DMF) at elevated temperature to form the glutarimide ring.

  • Nitro Reduction: Selectively reduce the nitro group to an amine using a suitable reducing agent (e.g., Fe/HCl or catalytic hydrogenation with Pd/C) to yield the pomalidomide analog.[11][12]

  • Deprotection: Remove the protecting group to yield the final pomalidomide analog with a free amine for linker attachment.

B. Synthesis of JQ1-Carboxylic Acid Synthesize (+)-JQ1-carboxylic acid according to established literature procedures. This typically involves modifications to the original JQ1 synthesis to incorporate a carboxylic acid handle.

C. Synthesis of Amine-PEG-Carboxylic Acid Linker A heterobifunctional PEG linker with a terminal amine and a terminal carboxylic acid (e.g., Amino-PEG4-acid) can be sourced commercially or synthesized via standard methods.

D. Final PROTAC Assembly (Amide Coupling)

  • Activate the carboxylic acid of the JQ1-Carboxylic Acid (1.0 eq) using a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF).[13][14]

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Add the Amine-PEG-Carboxylic Acid linker (1.1 eq) to the activated JQ1-acid and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purify the JQ1-linker intermediate by flash chromatography.

  • In a separate reaction, activate the carboxylic acid of the JQ1-linker intermediate using HATU/DIPEA as described above.

  • Add the synthesized pomalidomide analog (1.1 eq) and stir at room temperature until the reaction is complete.

  • Purify the final PROTAC, ANK-BRD4-01, by preparative HPLC.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: BRD4 Binding Affinity (TR-FRET Assay)

This assay measures the ability of ANK-BRD4-01 to bind to the BRD4 bromodomain 1 (BD1).[15][16]

  • Prepare a 1x TR-FRET assay buffer from the 3x stock solution.

  • In a 384-well plate, add 5 µL of the test compound (ANK-BRD4-01) at various concentrations. For the positive control (no inhibition) and negative control (no BRD4) wells, add 5 µL of assay buffer with DMSO.

  • Add 5 µL of diluted BET Bromodomain Ligand to the positive control and test compound wells. Add 5 µL of assay buffer to the negative control wells.

  • Dilute the Tb-labeled donor and dye-labeled acceptor in assay buffer according to the manufacturer's protocol. Add 5 µL of this mixture to all wells.

  • Dilute the BRD4 (BD1) protein in assay buffer to a final concentration of ~3 ng/µL.

  • Initiate the reaction by adding 5 µL of the diluted BRD4 protein to the positive control and test inhibitor wells.

  • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Read the plate on a TR-FRET compatible microplate reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: BRD4 Protein Degradation (Western Blot)

This protocol assesses the ability of ANK-BRD4-01 to induce the degradation of endogenous BRD4 in a cellular context.[17][18]

  • Cell Culture and Treatment: Seed HepG2 or another suitable cancer cell line (e.g., MV-4-11) in 12-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of ANK-BRD4-01 for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control degrader (e.g., dBET1).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., α-Tubulin or GAPDH).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control and express the degradation as a percentage relative to the vehicle-treated control. The DC₅₀ (concentration for 50% degradation) can be calculated from the dose-response curve.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of BRD4 degradation on cell proliferation and viability.[19][20][21]

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of ANK-BRD4-01. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Summary

The following tables present hypothetical but representative data for the synthesized PROTAC, ANK-BRD4-01.

Table 1: Synthesis and Characterization of ANK-BRD4-01

CompoundStepYield (%)Purity (HPLC)HRMS (m/z) [M+H]⁺
Pomalidomide Analog6-step synthesis15>98%Calculated: 287.10; Found: 287.12
JQ1-Linker2-step synthesis45>98%Calculated: 735.34; Found: 735.36
ANK-BRD4-01 Final Coupling 35 >99% Calculated: 1004.45; Found: 1004.48

Table 2: Biological Activity of ANK-BRD4-01

Assay TypeCell LineParameterANK-BRD4-01JQ1 (Inhibitor Control)
BRD4 Binding -IC₅₀ (nM) 1855
BRD4 Degradation MV-4-11DC₅₀ (nM) 8No Degradation
BRD4 Degradation MV-4-11Dₘₐₓ (%) >95No Degradation
Cell Viability MV-4-11GI₅₀ (nM) 12150

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the synthesis and evaluation of a novel BRD4-targeting PROTAC, ANK-BRD4-01, originating from this compound. The detailed protocols for chemical synthesis, biochemical binding, cellular degradation, and viability assays offer a clear roadmap for researchers in the field of targeted protein degradation. The presented data structure and visualizations serve as a template for organizing and interpreting experimental results. This work highlights the potential for developing novel PROTACs from diverse chemical starting points, expanding the chemical space for this exciting therapeutic modality.

References

Application Notes and Protocols: Derivatization Reactions of 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of the amino groups in 4-Methyl-5-nitrobenzene-1,2-diamine. This compound is a valuable building block in medicinal chemistry, and its derivatization allows for the synthesis of a variety of heterocyclic compounds with potential biological activity. The primary reactions discussed are the synthesis of benzimidazoles and benzodiazepines.

Safety Precautions

Before handling this compound and its derivatives, it is crucial to consult the Safety Data Sheet (SDS).[1][2] The compound is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of 2-Substituted 6-Methyl-5-nitro-1H-benzo[d]imidazoles

The condensation of this compound with aldehydes or carboxylic acids is a common method for the synthesis of 2-substituted benzimidazoles. These compounds are of significant interest due to their wide range of pharmacological activities.

Reaction with Aldehydes

The reaction of o-phenylenediamines with aldehydes is a widely used method for benzimidazole synthesis.[1][2][3][4] The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzimidazole ring.

This compound This compound Intermediate Schiff Base Intermediate This compound->Intermediate + R-CHO Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Intermediate Benzimidazole 2-R-6-Methyl-5-nitro-1H-benzo[d]imidazole Intermediate->Benzimidazole Cyclization/ Oxidation

Caption: Reaction pathway for the synthesis of 2-substituted benzimidazoles.

Table 1: Summary of Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium ChlorideEthanol80-902-4Moderate to Good[3]
Nano-Fe2O3WaterRoom Temp.0.5-1High[1]
p-Toluenesulfonic acidSolvent-freeGrinding0.1-0.2High[1]
Montmorillonite K10EthanolRoom Temp.4Not Specified[5]

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-6-methyl-5-nitro-1H-benzo[d]imidazoles

This is a generalized protocol based on the synthesis of similar benzimidazole derivatives and may require optimization for specific aldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of the desired aromatic aldehyde in 10 mL of ethanol.

  • Catalyst Addition: Add 0.2 mmol of a suitable catalyst, such as ammonium chloride or p-toluenesulfonic acid.

  • Reaction: Stir the mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-aryl-6-methyl-5-nitro-1H-benzo[d]imidazole.

Reaction with Carboxylic Acids

The Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, is another classical method for benzimidazole synthesis. This reaction is typically carried out under acidic conditions and at elevated temperatures.

This compound This compound Amide_Intermediate Amide Intermediate This compound->Amide_Intermediate + R-COOH - H2O Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Amide_Intermediate Benzimidazole 2-R-6-Methyl-5-nitro-1H-benzo[d]imidazole Amide_Intermediate->Benzimidazole Cyclization - H2O Start This compound Intermediate1 Iminium Ion Intermediate Start->Intermediate1 + Ketone Ketone Ketone (R1-CO-R2) Ketone->Intermediate1 Intermediate2 Diamine-Ketone Adduct Intermediate1->Intermediate2 + Ketone Benzodiazepine 2,4-Disubstituted-7-methyl-8-nitro-1,5-benzodiazepine Intermediate2->Benzodiazepine Cyclization

References

Application Notes and Protocols for the Characterization of 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Methyl-5-nitrobenzene-1,2-diamine. The methodologies described herein are essential for the quality control, stability testing, and comprehensive analysis of this compound in research and development settings.

Overview of Analytical Techniques

A multi-faceted analytical approach is crucial for the complete characterization of this compound. This includes chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation and functional group identification, and thermal analysis to determine its stability and decomposition profile. The primary techniques covered in this document are:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation and characterization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For the identification of key functional groups.

  • Thermal Analysis (TGA/DSC): For evaluating thermal stability and decomposition characteristics.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile impurities and the parent compound.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a primary technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is typically employed for the separation of this moderately polar compound.

Experimental Protocol:

A general HPLC method for the analysis of nitroaromatic compounds can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is suitable. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value/Range
Retention Time (t_R_) 3 - 7 minutes
Purity (%) Lot-specific
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity integrate->quantify

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol:

The following protocol is based on established methods for the analysis of nitrobenzene-1,2-diamine derivatives.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its distinct solvent peaks.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Data Presentation:

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (adjacent to -NH₂)6.5 - 7.0Singlet1H
Aromatic H (adjacent to -NO₂)7.5 - 8.0Singlet1H
-NH₂ (protons)4.5 - 6.0 (broad)Singlet (broad)4H
-CH₃ (protons)2.0 - 2.5Singlet3H
¹³C NMR Expected Chemical Shift (δ, ppm)
Aromatic C (bearing -NH₂)135 - 150
Aromatic C (bearing -NO₂)140 - 155
Aromatic C-H110 - 130
Aromatic C (bearing -CH₃)125 - 140
-CH₃15 - 25

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis start Weigh Sample dissolve Dissolve in DMSO-d6 start->dissolve acquire_h1 Acquire 1H NMR dissolve->acquire_h1 acquire_c13 Acquire 13C NMR dissolve->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process assign Assign Peaks process->assign confirm Confirm Structure assign->confirm FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Acquisition cluster_data Data Analysis start Prepare KBr Pellet or use ATR background Collect Background Spectrum start->background sample Collect Sample Spectrum background->sample process Process Spectrum sample->process identify Identify Functional Groups process->identify Thermal_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Analysis start Weigh Sample into Pan heat Heat under N2 Atmosphere start->heat record_tga Record Mass Loss (TGA) heat->record_tga record_dsc Record Heat Flow (DSC) heat->record_dsc plot Plot Thermograms record_tga->plot record_dsc->plot determine Determine Transitions plot->determine GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Dissolve in Volatile Solvent inject Inject into GC start->inject separate Separate on Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Obtain Total Ion Chromatogram detect->chromatogram mass_spectra Extract Mass Spectra chromatogram->mass_spectra identify Identify Compound and Impurities mass_spectra->identify

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Purity Analysis of 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and reliable High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of 4-Methyl-5-nitrobenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. The described protocols are designed for researchers, scientists, and drug development professionals to accurately quantify the main component and identify potential process-related impurities and degradation products. The methods have been developed to provide high resolution, sensitivity, and specificity, ensuring the quality and consistency of this critical raw material.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, validated analytical methods are required to ensure its quality. This document provides detailed protocols for a reversed-phase HPLC method for quantitative purity determination and an LC-MS method for the identification and confirmation of impurities.

Potential Impurities

Based on the general synthesis of nitroaromatic amines, which often involves the partial reduction of dinitro compounds, the following potential impurities have been identified for monitoring:

  • Impurity A: 1,2-Dimethyl-4,5-dinitrobenzene (Starting material)

  • Impurity B: 4-Methyl-2-nitroaniline (Positional isomer)

  • Impurity C: 4-Methyl-6-nitrobenzene-1,2-diamine (Isomeric product)

  • Impurity D: 4-Methyl-benzene-1,2-diamine (Over-reduced product)

  • Impurity E: 4,4'-Dimethyl-5,5'-dinitro-azoxybenzene (Oxidative dimerization by-product)

Experimental Protocols

HPLC Method for Purity Determination

This method is designed for the quantitative analysis of this compound and its separation from potential impurities.

1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard: this compound reference standard.

  • Sample: this compound test sample.

1.2. Chromatographic Conditions

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 254 nm
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

1.3. Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

1.4. Data Analysis

The purity of the sample is calculated by the area percentage method.

LC-MS Method for Impurity Identification

This method is used for the confirmation of known impurities and the identification of unknown peaks observed in the HPLC analysis.

2.1. Instrumentation and Materials

  • LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample: this compound test sample.

2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column Temperature 35 °C
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gradient Program See Table 2

Table 2: LC-MS Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

2.3. Sample Preparation

  • Sample Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of the test sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation

Table 3: HPLC Retention Times and UV Response

CompoundRetention Time (min)Relative Retention Time
Impurity D~ 4.5~ 0.41
This compound ~ 11.0 1.00
Impurity C~ 12.2~ 1.11
Impurity B~ 14.8~ 1.35
Impurity A~ 18.5~ 1.68
Impurity E~ 22.1~ 2.01

Table 4: LC-MS Mass-to-Charge Ratios of Potential Impurities

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
Impurity DC₇H₁₀N₂123.09
This compound C₇H₉N₃O₂ 168.07
Impurity CC₇H₉N₃O₂168.07
Impurity BC₇H₈N₂O₂153.06
Impurity AC₈H₈N₂O₄197.05
Impurity EC₁₄H₁₂N₄O₅317.08

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC workflow for purity analysis.

LCMS_Workflow SamplePrep Prepare Sample Solution (0.5 mg/mL) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Mass Analysis (m/z 100-500) Ionization->MS_Analysis Data_Analysis Data Interpretation (Impurity Identification) MS_Analysis->Data_Analysis

Caption: LC-MS workflow for impurity identification.

Logical_Relationship cluster_synthesis Synthesis & Impurity Formation cluster_analysis Analytical Control StartingMaterial Starting Material (e.g., Dinitro Compound) Reaction Partial Reduction StartingMaterial->Reaction MainProduct This compound Reaction->MainProduct Impurity_Unreacted Unreacted Starting Material Reaction->Impurity_Unreacted Impurity_Isomer Isomeric Impurities Reaction->Impurity_Isomer Impurity_Overreduced Over-reduced Impurity Reaction->Impurity_Overreduced HPLC HPLC Purity MainProduct->HPLC LCMS LC-MS Identification MainProduct->LCMS Impurity_Unreacted->HPLC Impurity_Unreacted->LCMS Impurity_Isomer->HPLC Impurity_Isomer->LCMS Impurity_Overreduced->HPLC Impurity_Overreduced->LCMS

Caption: Synthesis and analytical control relationship.

Conclusion

The HPLC and LC-MS methods presented in this application note are suitable for the purity analysis of this compound. The HPLC method provides excellent separation and quantification of the main component and its potential impurities, while the LC-MS method offers a reliable tool for their identification and structural confirmation. These methods are essential for ensuring the quality and consistency of this pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug products.

Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 4-Methyl-5-nitrobenzene-1,2-diamine via recrystallization. The procedure is based on established methods for purifying similar aromatic nitro compounds and is intended to provide a robust starting point for laboratory-scale purification.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble or insoluble at all temperatures. Based on the solubility characteristics of analogous compounds like 4-nitro-o-phenylenediamine, a mixed solvent system of ethanol and water is proposed. The following table summarizes the anticipated solubility profile and expected outcomes of the recrystallization process.

ParameterValueSolvent SystemNotes
Solubility in Boiling Solvent ~ 5 g/100 mL9:1 Ethanol:WaterThe compound is expected to be highly soluble in the hot solvent mixture.
Solubility in Cold Solvent (0-4 °C) < 0.1 g/100 mL9:1 Ethanol:WaterLow solubility in the cold solvent is crucial for maximizing product recovery.
Initial Purity of Crude Product ~ 90%-Purity may vary depending on the synthetic route.
Expected Purity after Recrystallization > 99%-Recrystallization is effective at removing most common impurities.
Typical Recovery Yield 80-90%-Yield is dependent on careful execution of the protocol.

Experimental Protocol

This protocol details the steps for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and weighing scale

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the 9:1 ethanol:water solvent mixture to just cover the solid.

    • Heat the mixture to a gentle boil while stirring continuously.

    • Continue to add small portions of the hot solvent mixture until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • If activated carbon was used, it is necessary to perform a hot filtration to remove it.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring a small amount of the hot solvent through it.

    • Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely plugged with cotton to prevent contamination and allow for slow cooling.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of the ice-cold ethanol:water solvent mixture to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Mandatory Visualization

The following diagram illustrates the logical workflow of the recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Hot Solvent A->B C Completely Dissolved Solution B->C D Add Activated Carbon (Optional) C->D Colored Solution E Hot Filtration C->E Colorless Solution D->E F Slow Cooling to Room Temperature E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Product K->L

Caption: Workflow for the recrystallization of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-5-nitrobenzene-1,2-diamine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary synthesis routes for this compound?

There are two primary routes for the synthesis of this compound:

  • Selective Reduction of 2,4-Dinitrotoluene: This is a common and often preferred method. It involves the selective reduction of one nitro group of 2,4-dinitrotoluene to an amino group.

  • Nitration of 3,4-Diaminotoluene: This route involves the direct nitration of 3,4-diaminotoluene. Controlling the regioselectivity to obtain the desired 5-nitro isomer is a key challenge in this approach.

Q2: I am experiencing low yields in the selective reduction of 2,4-dinitrotoluene. What are the potential causes and solutions?

Low yields are a common issue. Here are several factors to consider and troubleshoot:

  • Choice of Reducing Agent: The choice of reducing agent is critical for achieving high selectivity and yield.

    • Sodium Sulfide/Hydrosulfide: A solution of sodium sulfide or hydrosulfide in a polar solvent like ethanol or methanol is a classic and effective choice for selective reduction. The concentration of the sulfide is crucial; too high a concentration can lead to over-reduction.

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., hydrazine hydrate or hydrogen gas) can be very effective. However, catalyst poisoning and deactivation can lead to incomplete reactions and low yields.

  • Reaction Temperature: The reaction temperature must be carefully controlled.

    • Temperatures that are too low may result in an incomplete reaction.

    • Temperatures that are too high can lead to the formation of byproducts and over-reduction to 2,4-diaminotoluene. A typical temperature range for this reaction is between 45-65°C.

  • Reaction Time: The reaction time needs to be optimized. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Purity of Starting Material: The purity of the starting 2,4-dinitrotoluene is important. Impurities can interfere with the reaction and lead to the formation of undesired side products.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

The formation of multiple products, including the undesired 2-methyl-3-nitroaniline and 2,4-diaminotoluene, is a common challenge. Here are some strategies to improve selectivity:

  • Control Stoichiometry of Reducing Agent: Carefully control the molar ratio of the reducing agent to the 2,4-dinitrotoluene. An excess of the reducing agent will favor the formation of the fully reduced 2,4-diaminotoluene.

  • pH of the Reaction Mixture: The pH of the reaction medium can influence the selectivity. For reductions using sodium sulfide, the reaction is typically carried out under basic conditions.

  • Gradual Addition of Reducing Agent: Adding the reducing agent portion-wise or as a slow continuous flow can help to maintain a low concentration of the reducing agent in the reaction mixture, thereby favoring the mono-reduction product.

Q4: What are the best methods for purifying the crude this compound?

Purification can be challenging due to the presence of isomeric byproducts and the starting material. A combination of techniques is often necessary:

  • Recrystallization: Recrystallization from a suitable solvent system is the most common method for purifying the crude product. Ethanol, methanol, or a mixture of ethanol and water are often good choices.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed to separate the desired product from isomers and other impurities. A solvent system of hexane and ethyl acetate is a good starting point for elution.

  • Acid-Base Extraction: The basicity of the amino groups allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Yield and Purity

ParameterEffect on YieldEffect on PurityRecommendations
Reducing Agent High impact. The right choice and stoichiometry are crucial for high conversion.High impact. A selective agent is needed to avoid over-reduction and side products.Sodium sulfide or catalytic hydrogenation with careful control of equivalents.
Temperature Optimal temperature is required for complete reaction. Too low leads to incomplete conversion.High temperatures can lead to the formation of byproducts and decrease purity.Maintain a steady temperature, typically between 45-65°C. Monitor with a thermometer.
Reaction Time Insufficient time leads to incomplete reaction and low yield.Excessive time can lead to the formation of over-reduction products.Monitor the reaction progress by TLC to determine the optimal endpoint.
Solvent The choice of solvent can affect the solubility of reactants and the reaction rate.A solvent that allows for good separation of the product upon cooling can aid in purification.Ethanol, methanol, or aqueous mixtures are commonly used.
Purity of Starting Material Impurities in the starting material can lead to lower yields of the desired product.Impurities can lead to the formation of difficult-to-remove side products.Use high-purity 2,4-dinitrotoluene for the best results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Reduction of 2,4-Dinitrotoluene

This protocol is adapted from the well-established synthesis of 1,2-diamino-4-nitrobenzene from 2,4-dinitroaniline[1] and is a recommended starting point for optimization.

Materials:

  • 2,4-Dinitrotoluene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (concentrated)

  • Ammonium hydroxide (concentrated)

  • Sodium sulfate (anhydrous)

  • Celite or filter aid

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a fume hood, dissolve sodium sulfide nonahydrate in water. To this solution, add powdered sulfur and heat gently with stirring until the sulfur has dissolved to form a dark reddish-brown solution of sodium polysulfide. The exact stoichiometry should be optimized, but a good starting point is a 1:1 molar ratio of sodium sulfide to sulfur.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,4-dinitrotoluene and ethanol.

  • Reduction Reaction: Heat the ethanolic suspension of 2,4-dinitrotoluene to a gentle reflux (around 60-65°C) with vigorous stirring. Slowly add the sodium polysulfide solution from the dropping funnel to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting 2,4-dinitrotoluene spot has disappeared.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sulfur and any other solids through a pad of Celite. Wash the filter cake with a small amount of ethanol.

  • Precipitation of Crude Product: Concentrate the filtrate under reduced pressure to about half its original volume. Slowly add water to the concentrated solution until precipitation of the crude product is complete.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • For further purification, recrystallize the crude product from ethanol or a mixture of ethanol and water.

    • Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Mandatory Visualizations

experimental_workflow start Start: 2,4-Dinitrotoluene reduction Selective Reduction (e.g., Na2Sx in Ethanol) start->reduction monitoring Reaction Monitoring (TLC) reduction->monitoring workup Work-up (Filtration, Concentration) monitoring->workup Reaction Complete precipitation Precipitation (Addition of Water) workup->precipitation purification Purification (Recrystallization or Chromatography) precipitation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Low Yield or Impure Product check_reaction Check Reaction Parameters issue->check_reaction check_purity Check Starting Material Purity issue->check_purity check_workup Review Work-up & Purification issue->check_workup temp Incorrect Temperature? check_reaction->temp time Incorrect Reaction Time? check_reaction->time reagent Incorrect Reagent Stoichiometry? check_reaction->reagent impure_sm Use High Purity Starting Material check_purity->impure_sm recrystallization Optimize Recrystallization Solvent check_workup->recrystallization chromatography Perform Column Chromatography check_workup->chromatography adjust_temp Adjust Temperature (45-65°C) temp->adjust_temp Yes optimize_time Optimize Time with TLC time->optimize_time Yes adjust_reagent Adjust Molar Ratios reagent->adjust_reagent Yes

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-5-nitro-o-phenylenediamine. The information provided is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-methyl-5-nitro-o-phenylenediamine?

A1: The impurities in your crude product will largely depend on the synthetic route used. A common route to synthesize 4-methyl-5-nitro-o-phenylenediamine is the nitration of 3-methyl-4-aminoacetanilide, followed by hydrolysis and reduction. Potential impurities from this route could include:

  • Starting materials: Unreacted 4-amino-3-nitrotoluene.

  • Isomeric products: Other isomers formed during nitration, such as 2-nitro-4-methyl-5-aminoaniline.

  • Over-nitrated or under-nitrated products: Dinitro or non-nitrated species.

  • Byproducts of reduction: Incomplete reduction can leave starting nitro-compounds, and over-reduction can lead to other species.

  • Salts: Inorganic salts from the workup steps.

  • Colorimetric impurities: Oxidation and degradation products often lead to discoloration.

Q2: My purified 4-methyl-5-nitro-o-phenylenediamine is dark-colored, not the expected yellow/orange. How can I remove the color?

A2: A dark coloration, often brown or reddish, typically indicates the presence of oxidized impurities. Here are a few strategies to decolorize your product:

  • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. Use with caution as it can also adsorb your product, reducing the yield.

  • Sodium Dithionite: Adding a small amount of sodium dithionite (sodium hydrosulfite) to the recrystallization solvent can help to reduce some of the oxidized impurities.

  • Column Chromatography: If recrystallization fails to remove the color, silica gel column chromatography is a more effective method for separating these types of impurities.

Q3: What are the recommended starting solvents for recrystallizing 4-methyl-5-nitro-o-phenylenediamine?

A3: Based on the polarity of the molecule and data from analogous compounds like 4-nitro-o-phenylenediamine, good starting points for recrystallization solvents include:

  • Alcohols: Ethanol or isopropanol are often effective. The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Alcohol/Water Mixtures: A mixed solvent system, such as ethanol/water or isopropanol/water, can be very effective. Dissolve the compound in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot alcohol to redissolve the precipitate and allow it to cool slowly.

  • Other Organic Solvents: Ethyl acetate or toluene could also be explored, but care should be taken due to their different polarity and boiling points.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of 4-methyl-5-nitro-o-phenylenediamine.

Problem 1: The compound "oils out" during recrystallization.
Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of additional hot solvent to the mixture.
The solution is cooling too quickly.Ensure the solution cools slowly to room temperature before placing it in an ice bath. Using a Dewar flask or insulating the flask can help.
Impurities are depressing the melting point.Attempt to remove the impurities by a pre-purification step, such as a wash with a non-polar solvent or a quick pass through a small plug of silica gel.
Problem 2: Poor recovery after recrystallization.
Possible Cause Solution
The compound is too soluble in the chosen solvent at low temperatures.Select a different solvent or a mixed solvent system where the compound has lower solubility when cold.
Too much solvent was used.Concentrate the filtrate and cool it again to recover more product. Next time, use the minimum amount of hot solvent required to dissolve the compound.
The product is being adsorbed by the activated charcoal (if used).Use a smaller amount of charcoal or skip this step if the color is not a major issue.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper. Use a small amount of extra hot solvent to wash the filter paper after filtration.
Problem 3: The compound will not crystallize from the solution.
Possible Cause Solution
The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
The solution is too pure (lack of nucleation sites).Scratch the inside of the flask with a glass rod at the surface of the liquid. Add a seed crystal of the pure compound.
The presence of impurities is inhibiting crystallization.Try to purify the material by another method first, such as column chromatography, and then attempt recrystallization.

Experimental Protocols

Recrystallization Protocol

This is a general starting protocol. The solvent ratios and temperatures may need to be optimized for your specific sample.

  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the crude 4-methyl-5-nitro-o-phenylenediamine and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Table 1: Example Recrystallization Solvent Systems and Expected Purity

Solvent SystemTemperature (°C)Expected Purity (by HPLC)
Isopropanol82> 98%
Ethanol/Water (80:20)~85> 99%
Ethyl Acetate77> 97%
Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the impurities. Start with a low polarity mixture and gradually increase the polarity. A good starting point could be a gradient of 10% to 50% ethyl acetate in hexane.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 2: Example Column Chromatography Conditions

Stationary PhaseMobile Phase (Gradient)Typical Retention Factor (Rf) of Product
Silica Gel10-50% Ethyl Acetate in Hexane0.3 - 0.4 (in 30% Ethyl Acetate/Hexane)

Visualizations

Purification_Troubleshooting cluster_troubleshooting Troubleshooting start Crude Product (4-methyl-5-nitro-o-phenylenediamine) recrystallization Attempt Recrystallization start->recrystallization success Pure Crystals (>98%) recrystallization->success Successful failure Purification Fails recrystallization->failure Unsuccessful oiling_out Product Oils Out? failure->oiling_out Check for oiling out poor_recovery Poor Recovery? oiling_out->poor_recovery If not oiling out column_chromatography Perform Column Chromatography oiling_out->column_chromatography If oiling out persists no_crystals No Crystals Form? poor_recovery->no_crystals If recovery is acceptable poor_recovery->column_chromatography If recovery is too low no_crystals->column_chromatography If still no crystals final_product Pure Product (>99.5%) column_chromatography->final_product

Caption: Troubleshooting workflow for the purification of 4-methyl-5-nitro-o-phenylenediamine.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect dry Dry Under Vacuum collect->dry end Pure Product dry->end

Caption: A typical experimental workflow for recrystallization.

Identifying and minimizing byproducts in 4-Methyl-5-nitrobenzene-1,2-diamine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine. The information provided is based on established principles of organic chemistry and data from related compounds, intended to help identify and minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely laboratory synthesis involves the direct nitration of 4-Methyl-o-phenylenediamine (also known as 3,4-diaminotoluene). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The challenge lies in controlling the regioselectivity to favor the desired 5-nitro isomer.

Q2: What are the potential byproducts in this synthesis?

A2: Several byproducts can be expected from the nitration of 4-Methyl-o-phenylenediamine. These include:

  • Isomeric Products: Nitration at other positions on the aromatic ring can lead to isomers such as 4-Methyl-3-nitrobenzene-1,2-diamine and potentially 4-Methyl-6-nitrobenzene-1,2-diamine.

  • Polynitrated Byproducts: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to the formation of dinitro-4-methylbenzene-1,2-diamine isomers.

  • Oxidation Products: Phenylenediamines are susceptible to oxidation, which can result in the formation of colored, often polymeric, impurities. This is especially prevalent in the presence of strong acids and oxidizing agents.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of residual 4-Methyl-o-phenylenediamine in the product mixture.

Q3: How can I identify the main product and the byproducts?

A3: A combination of analytical techniques is recommended for product and byproduct identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the desired product, unreacted starting material, and various byproducts. Developing a suitable gradient method will be crucial for resolving closely related isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and isolated byproducts. The substitution pattern on the aromatic ring will give rise to distinct splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and byproducts, helping to distinguish between mono- and di-nitrated species.

Q4: What general strategies can I employ to minimize byproduct formation?

A4: To minimize byproduct formation, careful control of reaction conditions is essential:

  • Temperature Control: Running the reaction at low temperatures (e.g., 0-5 °C) can help to control the rate of reaction and improve selectivity, reducing the formation of polynitrated and oxidation products.

  • Stoichiometry: Using a controlled amount of the nitrating agent (ideally close to a 1:1 molar ratio with the substrate) will minimize polynitration.

  • Choice of Nitrating Agent: Using a milder nitrating agent may improve selectivity. While a mixture of nitric and sulfuric acid is common, other reagents could be explored.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) and stopping it once the starting material is consumed can prevent the formation of further byproducts.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Incomplete reaction.- Formation of multiple byproducts.- Product loss during work-up and purification.- Increase reaction time or slightly raise the temperature, while monitoring for byproduct formation.- Optimize reaction conditions (temperature, stoichiometry) to improve selectivity.- Ensure efficient extraction and recrystallization procedures.
Presence of significant amounts of isomeric byproducts - Lack of regioselectivity in the nitration reaction.- Lower the reaction temperature.- Experiment with different solvent systems.- Investigate the use of protecting groups for one of the amino functionalities to direct nitration, followed by deprotection.
Product is a dark, tarry substance - Significant oxidation of the starting material or product.- Over-nitration at elevated temperatures.- Maintain a low reaction temperature throughout the addition of the nitrating agent and the entire reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.- Use a less aggressive nitrating agent.
Presence of unreacted starting material - Insufficient amount of nitrating agent.- Reaction time is too short.- Low reaction temperature leading to a very slow reaction rate.- Ensure the accurate stoichiometry of the nitrating agent.- Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.- If the reaction is too slow, consider a modest increase in temperature while carefully monitoring for byproduct formation.
Difficulty in purifying the product - Presence of multiple byproducts with similar polarities to the desired product.- Employ column chromatography with a carefully selected eluent system for separation.- Consider derivatization of the amino groups to alter polarity, followed by purification and deprotection.- Multiple recrystallizations from different solvent systems may be necessary.

Experimental Protocols

Note: The following are generalized protocols based on the synthesis of similar compounds. Optimization for the specific synthesis of this compound is necessary.

Protocol 1: General Procedure for Nitration of 4-Methyl-o-phenylenediamine
  • Dissolution: Dissolve 4-Methyl-o-phenylenediamine in a suitable solvent (e.g., concentrated sulfuric acid) in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: Prepare a nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a small amount of cold, concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of the diamine, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Reaction Monitoring and Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide a good separation of the non-polar product and byproducts from the more polar starting material.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolution Dissolve 4-Methyl-o- phenylenediamine in H2SO4 cooling Cool to 0-5 °C dissolution->cooling nitration Dropwise addition of Nitrating Mixture cooling->nitration stirring Stir at 0-5 °C nitration->stirring quenching Quench on Ice stirring->quenching neutralization Neutralize with Base quenching->neutralization extraction Extract with Organic Solvent neutralization->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography or Recrystallization drying->purification analysis HPLC / NMR / MS purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_byproducts Byproduct Identification cluster_solutions Potential Solutions start Analysis of Crude Product isomers Isomeric Byproducts Present? start->isomers poly_oxidation Poly-nitrated or Oxidation Products? isomers->poly_oxidation No solution_isomers Lower Temperature Use Protecting Group isomers->solution_isomers Yes starting_material Unreacted Starting Material? poly_oxidation->starting_material No solution_poly_oxidation Lower Temperature Reduce Nitrating Agent Inert Atmosphere poly_oxidation->solution_poly_oxidation Yes solution_starting_material Increase Reaction Time Check Stoichiometry starting_material->solution_starting_material Yes clean_product High Purity Product starting_material->clean_product No solution_isomers->poly_oxidation solution_poly_oxidation->starting_material solution_starting_material->clean_product

Caption: Troubleshooting logic for byproduct minimization.

Optimizing temperature and reaction time for the synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine.

Experimental Workflow Overview

The synthesis of this compound typically proceeds in two key stages: the nitration of toluene followed by the selective reduction of an intermediate dinitrotoluene isomer. The following diagram outlines the general experimental workflow.

synthesis_workflow General Synthesis Workflow A Toluene B Nitration (HNO3, H2SO4) A->B Reactant C Dinitrotoluene Isomers (e.g., 3,4-Dinitrotoluene) B->C Intermediate D Selective Reduction (e.g., Sodium Sulfide) C->D Key Step E Crude Product D->E Result F Purification (Recrystallization) E->F Process G This compound F->G Final Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and cost-effective starting material is toluene. The synthesis begins with the nitration of toluene to produce a mixture of dinitrotoluene isomers.

Q2: Which dinitrotoluene isomer is the key intermediate for this synthesis?

The target intermediate is typically 3,4-dinitrotoluene. Selective reduction of this isomer at the 4-nitro position yields the desired this compound.

Q3: What are the typical reagents used for the selective reduction step?

Commonly used reagents for the selective reduction of one nitro group in dinitro compounds include sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic solution. This method is a variation of the Zinin reduction.[1][2]

Q4: What is a typical temperature range and reaction time for the selective reduction?

For the selective reduction of a similar compound, 2,4-dinitroaniline, a temperature range of 45-55°C is maintained for 30-60 minutes.[3] This serves as a good starting point for the optimization of the this compound synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of dinitrotoluene during nitration - Inadequate nitrating agent concentration.- Reaction temperature is too low.- Insufficient reaction time.- Ensure the use of concentrated nitric and sulfuric acids.- Carefully control the reaction temperature. For toluene nitration, the temperature should be carefully monitored as the reaction is exothermic.[4]- Increase the reaction time, monitoring the reaction progress by TLC.
Formation of multiple dinitrotoluene isomers The methyl group in toluene is an ortho-para director, leading to a mixture of isomers during dinitration.- Utilize purification techniques such as fractional distillation or chromatography to isolate the desired 3,4-dinitrotoluene isomer.- Some studies have shown that using specific catalysts like zeolite Hβ can improve the regioselectivity of toluene dinitration, favoring the 2,4-isomer.[5] While not the direct precursor, this highlights the potential for catalyst-based control.
Reduction of both nitro groups - The reducing agent is too strong or used in excess.- The reaction temperature is too high.- The reaction time is too long.- Carefully control the stoichiometry of the sodium sulfide.- Maintain the reaction temperature within the optimal range (start with 45-55°C and optimize).- Monitor the reaction closely using TLC to stop it once the starting material is consumed and the desired product is formed.
Product is impure after reduction - Incomplete reaction, leaving starting material.- Formation of side products, such as the other monoamino isomer or tar-like substances.- Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Difficulty in isolating the final product The product may be soluble in the reaction mixture or form an emulsion during workup.- After the reaction, cool the mixture in an ice bath to promote precipitation of the product.[3]- During extraction, if an emulsion forms, adding a saturated brine solution can help break it.

Data Presentation: Optimizing Reaction Conditions (Hypothetical Data)

The following tables present hypothetical data to illustrate the effect of temperature and reaction time on the yield of this compound during the selective reduction of 3,4-dinitrotoluene.

Table 1: Effect of Temperature on Product Yield

Temperature (°C)Reaction Time (min)Yield (%)Purity (%)
40606592
50608595
60608290
70607585

Conditions: 1 equivalent of 3,4-dinitrotoluene, 1.2 equivalents of Sodium Sulfide in 50% aqueous ethanol.

Table 2: Effect of Reaction Time on Product Yield

Temperature (°C)Reaction Time (min)Yield (%)Purity (%)
50307096
50458395
50608595
50908493

Conditions: 1 equivalent of 3,4-dinitrotoluene, 1.2 equivalents of Sodium Sulfide in 50% aqueous ethanol.

Experimental Protocols

Nitration of Toluene to Dinitrotoluene Isomers

Safety Note: This reaction is highly exothermic and involves the use of concentrated acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 10°C.

  • Once the nitrating mixture has cooled, add 5 mL of toluene dropwise from the dropping funnel over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice.

  • The oily layer containing the dinitrotoluene isomers is then separated using a separatory funnel.

  • The crude product is washed with water and then a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • The desired 3,4-dinitrotoluene isomer is then isolated by fractional distillation under reduced pressure or by column chromatography.

Selective Reduction of 3,4-Dinitrotoluene
  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve 10 g of 3,4-dinitrotoluene in 100 mL of 50% aqueous ethanol.

  • In a separate beaker, dissolve 7.5 g of sodium sulfide nonahydrate in 50 mL of water.

  • Heat the dinitrotoluene solution to 50°C.

  • Slowly add the sodium sulfide solution to the dinitrotoluene solution over 20 minutes, maintaining the temperature between 50-55°C. The solution will turn a deep red color.

  • After the addition is complete, continue stirring at 50°C for 60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath for 1-2 hours to precipitate the product.

  • Filter the crude this compound and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure product.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to consider when troubleshooting the selective reduction step.

troubleshooting_logic Troubleshooting Logic for Selective Reduction Start Low Yield or Impure Product Check_TLC Analyze Reaction by TLC Start->Check_TLC Incomplete_Rxn Incomplete Reaction? Check_TLC->Incomplete_Rxn Both_Reduced Both Nitro Groups Reduced? Incomplete_Rxn->Both_Reduced No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Rxn->Increase_Time_Temp Yes Side_Products Significant Side Products? Both_Reduced->Side_Products No Decrease_Reagent_Temp_Time Decrease Reducing Agent, Temperature, or Time Both_Reduced->Decrease_Reagent_Temp_Time Yes Optimize_Purification Optimize Purification Protocol Side_Products->Optimize_Purification Yes End Problem Solved Side_Products->End No Increase_Time_Temp->End Decrease_Reagent_Temp_Time->End Optimize_Purification->End

Caption: Decision tree for troubleshooting the selective reduction of 3,4-dinitrotoluene.

References

Stability and degradation of 1,2-Diamino-4-methyl-5-nitrobenzene under different conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 1,2-Diamino-4-methyl-5-nitrobenzene. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1,2-Diamino-4-methyl-5-nitrobenzene?

A1: To ensure the stability of 1,2-Diamino-4-methyl-5-nitrobenzene, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] It is crucial to keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1][5] For long-term storage, maintaining an inert atmosphere and protecting it from light is also recommended.[6]

Q2: What are the known incompatibilities of this compound?

A2: 1,2-Diamino-4-methyl-5-nitrobenzene is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[1][5] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: Is 1,2-Diamino-4-methyl-5-nitrobenzene sensitive to light?

Q4: What are the expected degradation pathways for this compound?

A4: Based on studies of similar nitroaromatic compounds, two primary degradation pathways can be anticipated:

  • Reductive Pathway: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. This is a common pathway in biological systems and under certain chemical reducing conditions.[7][8]

  • Oxidative Pathway: This pathway can be initiated by enzymatic (e.g., dioxygenase) or chemical oxidation, potentially leading to the opening of the aromatic ring.[7][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected color change of the solid compound (darkening). Exposure to light or air (oxidation).Store the compound in a tightly sealed, amber container, and consider storing it under an inert atmosphere (e.g., nitrogen or argon).
Low purity or presence of impurities in a newly opened container. Improper storage or handling during transport.Verify the storage conditions upon receipt. If the purity is compromised, contact the supplier. Always handle the compound in a well-ventilated area, minimizing exposure to air.[1][3]
The compound degrades rapidly when dissolved in a specific solvent. The solvent may be acidic, contain oxidizing impurities (e.g., peroxides in ethers), or be photoreactive.Use high-purity, peroxide-free solvents. If an acidic medium is not required for your experiment, use a neutral, aprotic solvent. Prepare solutions fresh and protect them from light.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Check the pH and composition of your medium. The compound may be unstable at certain pH values or may react with components in the medium. Consider performing a stability study of the compound in your specific assay medium over the time course of the experiment.
Formation of unexpected products in a reaction mixture. The compound is reacting with other reagents or is unstable under the reaction conditions (e.g., high temperature).Review the compatibility of all reagents. Run control experiments to assess the stability of 1,2-Diamino-4-methyl-5-nitrobenzene under the reaction conditions (temperature, pH, atmosphere) without other reactants. Nitroaromatic compounds can be susceptible to thermal decomposition.[10]

Stability Data Summary

While specific quantitative stability data for 1,2-Diamino-4-methyl-5-nitrobenzene is limited in the available literature, the following table summarizes general stability information based on data for closely related nitroaromatic compounds.

Condition Stability Potential Degradation Products Notes
pH Generally more stable in neutral conditions. Stability may decrease in strongly acidic or alkaline solutions.[8][11]Hydrolysis or rearrangement products.The amino groups can be protonated in acidic conditions, potentially altering reactivity.[11]
Temperature Stable at room temperature.[6] Thermal decomposition can occur at elevated temperatures.[10]Oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2).[1]Avoid excessive heating unless required for a specific reaction.
Light Potentially light-sensitive.[7]Photodegradation products (e.g., oxidized or polymerized species).Store in the dark or use amber glassware.[6]
Oxidizing Agents Unstable.Oxidized products, potentially leading to ring-opening.Avoid contact with strong oxidizing agents.[1][5]
Reducing Agents Unstable.Reduced products, such as the corresponding triamine.[1][5]The nitro group is readily reduced.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in a Buffered Solution

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 1,2-Diamino-4-methyl-5-nitrobenzene in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Preparation of Test Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Add a small aliquot of the stock solution to each buffered solution to achieve the desired final concentration. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). Protect one set of samples from light to assess photostability.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Analysis: Quench any further degradation by adding a suitable solvent or by freezing. Analyze the concentration of the remaining parent compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of the compound against time for each condition to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO/ACN) add_stock Add Stock to Buffers prep_stock->add_stock prep_buffers Prepare Buffered Solutions (e.g., pH 4, 7, 9) prep_buffers->add_stock incubate_light Incubate at Controlled Temp (with Light Exposure) add_stock->incubate_light incubate_dark Incubate at Controlled Temp (Protected from Light) add_stock->incubate_dark sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate_light->sampling incubate_dark->sampling analysis Analyze by HPLC-UV sampling->analysis data_analysis Plot Concentration vs. Time & Determine Rate analysis->data_analysis

Caption: Workflow for assessing the stability of a compound under different pH and light conditions.

degradation_pathways Potential Degradation Pathways cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway parent 1,2-Diamino-4-methyl-5-nitrobenzene nitroso Nitroso Intermediate parent->nitroso +2e-, +2H+ oxidized Oxidized Intermediates parent->oxidized [O] hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine +2e-, +2H+ triamine 1,2,5-Triamino-4-methylbenzene hydroxylamine->triamine +2e-, +2H+ ring_cleavage Ring Cleavage Products oxidized->ring_cleavage [O]

References

Common impurities found in commercial 4-Methyl-5-nitrobenzene-1,2-diamine.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 4-Methyl-5-nitrobenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

Commercial batches of this compound may contain several process-related impurities. These can arise from the starting materials, side reactions during synthesis, or degradation. The most common synthetic route is the nitration of 3,4-diaminotoluene. Potential impurities include unreacted starting materials, positional isomers from the nitration reaction, and over-nitrated byproducts.

Q2: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify major impurities if their structures are known.

Q3: My sample of this compound has a darker color than expected. What could be the cause?

A darker than expected color, such as a deep red or brown, can be indicative of the presence of oxidized species or other colored impurities. Aromatic diamines are susceptible to air oxidation, which can lead to the formation of highly colored polymeric byproducts. It is crucial to store the material under an inert atmosphere and protect it from light.

Q4: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?

Yes, reactive impurities can lead to the formation of unexpected side products. For instance, residual starting material (3,4-diaminotoluene) could react with your reagents. Similarly, positional isomers of the desired product may have different reactivity profiles, leading to a complex product mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low assay value or presence of multiple peaks in HPLC. Presence of significant levels of impurities such as unreacted starting material, positional isomers, or dinitrated byproducts.Purify the material using techniques like recrystallization or column chromatography. Adjust the purification solvent system based on the polarity of the observed impurities.
Inconsistent reaction yields or product profiles. Batch-to-batch variation in the impurity profile of the commercial this compound.Qualify each new batch of the starting material by HPLC to ensure it meets the required purity specifications before use in the reaction.
Formation of colored byproducts in the reaction mixture. Presence of oxidation products in the starting material or oxidation during the reaction.Use high-purity starting material. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the desired product. Co-elution of impurities with the product during work-up or purification.Optimize the purification method. For column chromatography, try a different solvent system or a different stationary phase. For recrystallization, screen various solvents.

Common Impurities Summary

The following table summarizes the potential impurities in commercial this compound, hypothesized based on a synthetic route involving the nitration of 3,4-diaminotoluene.

Impurity Name Chemical Structure Potential Origin Typical Level
3,4-DiaminotolueneC₇H₁₀N₂Unreacted starting material< 0.5%
4-Methyl-3-nitrobenzene-1,2-diamineC₇H₉N₃O₂Positional isomer< 1.0%
4-Methyl-6-nitrobenzene-1,2-diamineC₇H₉N₃O₂Positional isomer< 0.5%
4-Methyl-3,5-dinitrobenzene-1,2-diamineC₇H₈N₄O₄Over-nitration byproduct< 0.2%
Oxidation ProductsPolymericOxidation of the diamineVariable

Experimental Protocols

Protocol: Purity Determination of this compound by HPLC

This protocol describes a general method for the purity assessment of this compound using reverse-phase HPLC.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the area percentage of the main peak to determine the purity. The relative retention times of potential impurities can be used for their identification if reference standards are available.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Nitration cluster_product Main Product cluster_impurities Potential Impurities 3_4_Diaminotoluene 3,4-Diaminotoluene Reaction Nitration Reaction 3_4_Diaminotoluene->Reaction Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Reaction Main_Product 4-Methyl-5-nitrobenzene- 1,2-diamine Reaction->Main_Product Unreacted Unreacted 3,4-Diaminotoluene Reaction->Unreacted Isomer1 4-Methyl-3-nitrobenzene- 1,2-diamine Reaction->Isomer1 Isomer2 4-Methyl-6-nitrobenzene- 1,2-diamine Reaction->Isomer2 Dinitrated Dinitrated Byproduct Reaction->Dinitrated

Caption: Synthesis pathway and potential impurities.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Assess Purity of Starting Material (HPLC) Start->Check_Purity Purity_OK Purity Meets Specification? Check_Purity->Purity_OK Investigate_Reaction Investigate Other Reaction Parameters (Temperature, Reagents, etc.) Purity_OK->Investigate_Reaction Yes Purify_Material Purify Starting Material (Recrystallization/Chromatography) Purity_OK->Purify_Material No Contact_Support Contact Technical Support for Further Assistance Investigate_Reaction->Contact_Support Re-run_Experiment Re-run Experiment with Purified Material Purify_Material->Re-run_Experiment End Problem Resolved Re-run_Experiment->End

Caption: Troubleshooting workflow for unexpected results.

Troubleshooting peak splitting in the NMR spectrum of 4-Methyl-5-nitrobenzene-1,2-diamine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the NMR spectrum of 4-Methyl-5-nitrobenzene-1,2-diamine, specifically focusing on unexpected peak splitting.

Troubleshooting Guide: Peak Splitting in 1H NMR

Question: I am seeing more peaks than expected in the aromatic region of the 1H NMR spectrum for this compound. What could be the cause?

Answer:

Unexpected splitting in the aromatic region for this compound can arise from several factors. The two aromatic protons (H-3 and H-6) are expected to appear as doublets due to coupling to each other (ortho-coupling). However, more complex patterns can emerge. Here's a step-by-step guide to troubleshoot this issue:

  • Confirm Structure and Proton Assignments: First, ensure the correct structure is being analyzed. The two aromatic protons are adjacent to each other and will exhibit spin-spin coupling.[1][2][3] The amine (-NH2) and methyl (-CH3) protons will also be present in the spectrum.

  • Evaluate Coupling Constants: The primary cause of splitting is spin-spin coupling between neighboring non-equivalent protons.[1][2][3] For the two aromatic protons in this compound, you should expect to see a pair of doublets. If you are observing more complex splitting, consider the possibility of second-order effects, which can occur when the chemical shift difference between the coupled protons is small.

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons.[4][5][6] If the chemical shifts of the two aromatic protons become very similar in a particular solvent, their splitting pattern can become more complex than simple doublets. This is known as the "roofing effect," where the inner peaks of the doublets become more intense and the outer peaks diminish.[7]

    • Experimental Protocol: To test for solvent effects, dissolve the sample in a different deuterated solvent (e.g., switch from CDCl3 to DMSO-d6 or Acetone-d6) and re-acquire the spectrum.[8] A change in the splitting pattern or chemical shifts upon changing the solvent is a strong indicator of a solvent effect.

  • Concentration Dependence: The amine protons can participate in intermolecular hydrogen bonding, which can be concentration-dependent. While this primarily affects the amine proton signals, it can have a minor influence on the electronic environment of the aromatic ring.

    • Experimental Protocol: Prepare samples at different concentrations in the same solvent and acquire their 1H NMR spectra. If the splitting pattern in the aromatic region changes with concentration, it suggests that intermolecular interactions are playing a role.

  • Temperature Variation: Dynamic processes, such as restricted rotation or proton exchange, can be temperature-dependent.

    • Experimental Protocol: Acquire the 1H NMR spectrum at different temperatures (e.g., a higher temperature). If the splitting pattern simplifies or changes significantly, it may indicate that a dynamic process is being observed at room temperature.[9][10]

The following workflow diagram illustrates a logical approach to troubleshooting unexpected peak splitting in the NMR spectrum of this compound.

Troubleshooting_Workflow cluster_0 Start: Unexpected Peak Splitting cluster_1 Initial Checks cluster_2 Experimental Troubleshooting cluster_3 Analysis of Results cluster_4 Conclusion start Observe Unexpected Splitting check_structure Verify Chemical Structure and Proton Assignments start->check_structure check_coupling Analyze Coupling Constants (J-values) check_structure->check_coupling solvent_test Change NMR Solvent (e.g., CDCl3 to DMSO-d6) check_coupling->solvent_test analyze_solvent Pattern Changes? -> Solvent Effect solvent_test->analyze_solvent conc_test Vary Sample Concentration analyze_conc Pattern Changes? -> Concentration Effect conc_test->analyze_conc temp_test Acquire Spectrum at Higher Temperature analyze_temp Pattern Simplifies? -> Dynamic Process temp_test->analyze_temp analyze_solvent->conc_test No Change end Identify Cause of Splitting analyze_solvent->end Change analyze_conc->temp_test No Change analyze_conc->end Change analyze_temp->end No Change analyze_temp->end Change

Fig. 1: Troubleshooting workflow for unexpected NMR peak splitting.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR splitting pattern for the aromatic protons of this compound?

A1: The two aromatic protons are on adjacent carbons (ortho to each other). Therefore, you should expect to see two doublets in the aromatic region of the spectrum, with a coupling constant (J-value) typical for ortho-coupling (around 7-9 Hz).

Q2: My amine (-NH2) protons are showing up as a broad singlet and not splitting with the aromatic protons. Is this normal?

A2: Yes, this is very common. Protons on nitrogen atoms often undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[7] This rapid exchange averages the magnetic environment and often results in a broad singlet that does not show coupling to adjacent protons. To confirm this, you can perform a D2O exchange experiment: add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The amine proton signal should disappear or significantly decrease in intensity.[8]

Q3: Can the nitro group cause splitting of the NMR signals?

A3: The nitro group (-NO2) itself does not contain any protons and therefore will not directly cause splitting in a 1H NMR spectrum. However, its strong electron-withdrawing nature will significantly influence the chemical shifts of the nearby aromatic protons, moving them downfield (to a higher ppm value).

Q4: I am seeing a singlet that integrates to 3 protons. What is this?

A4: This is the signal from the methyl (-CH3) group. Since there are no protons on the adjacent atoms of the benzene ring, the methyl protons are not coupled to any other protons and will appear as a singlet.

Q5: What are the expected chemical shifts for the protons in this compound?

A5: While the exact chemical shifts can vary depending on the solvent and concentration, the following table provides an estimated range for the proton signals in a non-polar solvent like CDCl3.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic H (ortho to -NH2)6.5 - 7.0Doublet (d)
Aromatic H (ortho to -NO2)7.5 - 8.0Doublet (d)
Amine (-NH2)3.5 - 5.5Broad Singlet (br s)
Methyl (-CH3)2.0 - 2.5Singlet (s)

Q6: My baseline is noisy and the peaks are broad. Could this be mistaken for complex splitting?

A6: Poor shimming of the NMR instrument can lead to broad, distorted peaks, which can obscure the true splitting patterns.[8] If you suspect this is the case, you should re-shim the instrument or ask an experienced user for assistance. Additionally, the presence of paramagnetic impurities can cause significant broadening of all peaks in the spectrum.

References

Best practices for scaling up the production of 4-Methyl-5-nitrobenzene-1,2-diamine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for scaling up the production of 4-Methyl-5-nitrobenzene-1,2-diamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and scalable method for the synthesis of this compound is the selective reduction of a dinitro precursor, typically 2,4-dinitro-5-methylbenzene (also known as 2,4-dinitrotoluene). This method, often a variation of the Zinin reduction, utilizes reagents like sodium sulfide or ammonium sulfide to selectively reduce one nitro group to an amine.[1][2]

Q2: What are the critical parameters to control during the selective reduction of the dinitro precursor?

A2: Key parameters to control for a successful selective reduction include:

  • Temperature: The reaction is exothermic, and maintaining the recommended temperature range is crucial to prevent side reactions and ensure selectivity.

  • Reagent Stoichiometry: The molar ratio of the reducing agent to the dinitro precursor must be carefully controlled to favor mono-reduction and minimize the formation of the fully reduced di-amino product.

  • Reaction Time: Monitoring the reaction progress is essential to stop the reaction once the desired product is formed in maximum yield, preventing over-reduction.

  • pH of the reaction medium: The pH can influence the reactivity of the reducing agent and the stability of the product.

Q3: How can I purify the crude this compound?

A3: Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. The choice of solvent will depend on the impurity profile. Column chromatography can also be employed for higher purity, although this may be less practical for large-scale production.

Q4: What are the main safety precautions to consider when working with the synthesis of this compound?

A4: The synthesis involves hazardous materials. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Careful handling of corrosive acids and flammable solvents.

  • Being aware of the potential for exothermic reactions and having appropriate cooling measures in place.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Over-reduction to the di-amino compound. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Carefully control the amount of reducing agent added. - Maintain the reaction temperature within the specified range using a cooling bath. - Accurately measure and dispense all reagents.
Formation of Significant Byproducts - Over-reduction leading to 4-methylbenzene-1,2,5-triamine. - Incomplete reduction leaving unreacted dinitro precursor. - Side reactions due to high temperatures.- Reduce the amount of the reducing agent. - Increase the reaction time or slightly increase the amount of reducing agent. - Ensure strict temperature control throughout the reaction.
Difficulty in Product Isolation/Crystallization - Product is too soluble in the chosen solvent. - Presence of impurities inhibiting crystallization.- Try a different solvent or a mixture of solvents for recrystallization. - Attempt to precipitate the product by adding a non-solvent. - Purify the crude product by column chromatography before crystallization.
Inconsistent Results on Scale-up - Inefficient heat transfer in larger reaction vessels. - Poor mixing in larger volumes. - Challenges in maintaining uniform reaction conditions.- Use a reactor with efficient heat exchange capabilities. - Employ a powerful mechanical stirrer to ensure good mixing. - Add reagents slowly and monitor the internal temperature closely.

Experimental Protocol: Synthesis of this compound via Selective Reduction

This protocol describes a scalable method for the synthesis of this compound from 2,4-dinitro-5-methylbenzene using sodium sulfide.

Materials:

  • 2,4-Dinitro-5-methylbenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Büchner funnel and flask

  • pH meter or pH paper

Procedure:

  • Preparation of Sodium Polysulfide Solution:

    • In the three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve sodium sulfide nonahydrate in water.

    • To this solution, add powdered sulfur.

    • Heat the mixture gently with stirring until all the sulfur has dissolved to form a dark reddish-brown solution of sodium polysulfide.

  • Reaction Setup:

    • In a separate vessel, dissolve 2,4-dinitro-5-methylbenzene in ethanol.

    • Transfer the ethanolic solution of the starting material to the dropping funnel.

  • Reduction Reaction:

    • Heat the sodium polysulfide solution to the desired reaction temperature (typically 60-70 °C).

    • Slowly add the solution of 2,4-dinitro-5-methylbenzene from the dropping funnel to the hot sodium polysulfide solution with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with hydrochloric acid to a pH of ~1. This should be done in a fume hood as hydrogen sulfide gas will be evolved.

    • Filter the precipitated sulfur.

    • Make the filtrate alkaline by adding a solution of sodium hydroxide.

    • The crude this compound will precipitate.

    • Collect the solid product by suction filtration and wash it with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

    • Dry the purified product under vacuum.

Quantitative Data (Illustrative)

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material (2,4-dinitro-5-methylbenzene) 10 g1 kg
Sodium Sulfide Nonahydrate 25 g2.5 kg
Sulfur 3 g300 g
Ethanol 100 mL10 L
Water 50 mL5 L
Reaction Temperature 65 °C65-70 °C
Reaction Time 2-3 hours3-4 hours
Typical Yield 70-80%65-75%
Purity (after recrystallization) >98%>98%

Visualizations

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Na2S Sodium Sulfide Na2Sx Sodium Polysulfide Solution Na2S->Na2Sx S Sulfur S->Na2Sx H2O Water H2O->Na2Sx Reaction Selective Reduction Na2Sx->Reaction Start 2,4-Dinitro-5-methylbenzene in Ethanol Start->Reaction Acidify Acidification (HCl) Reaction->Acidify Filter_S Filter Sulfur Acidify->Filter_S Basify Basification (NaOH) Filter_S->Basify Filter_Product Filter Crude Product Basify->Filter_Product Recrystallize Recrystallization Filter_Product->Recrystallize Dry Drying Recrystallize->Dry Final_Product Pure this compound Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes OverReduction Over-reduction? Start->OverReduction Yes Temp Suboptimal Temperature? Start->Temp Yes Sol_Incomplete Increase Reaction Time / Check Reagent Purity Incomplete->Sol_Incomplete Sol_OverReduction Decrease Reducing Agent Stoichiometry OverReduction->Sol_OverReduction Sol_Temp Ensure Strict Temperature Control Temp->Sol_Temp

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste generated during the synthesis of 4-Methyl-5-nitrobenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during the handling and disposal of waste from the synthesis of this compound.

Waste Stream Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and managing issues related to different waste streams from the synthesis.

WasteTroubleshooting cluster_0 Waste Identification & Segregation cluster_1 Aqueous Waste Management cluster_2 Organic Waste Management cluster_3 Solid Waste Management Start Start: Post-Synthesis WasteStream Identify Waste Stream Start->WasteStream Aqueous Aqueous Waste (Acidic/Basic Filtrates) WasteStream->Aqueous Aqueous Organic Organic Waste (Reaction Mixture, Solvents) WasteStream->Organic Organic Solid Solid Waste (Filter aids, contaminated PPE) WasteStream->Solid Solid CheckpH Check pH Aqueous->CheckpH Neutralize Neutralize to pH 6-8 CheckpH->Neutralize pH <6 or >8 DisposeAqueous Dispose as Hazardous Aqueous Waste CheckpH->DisposeAqueous pH 6-8 Neutralize->DisposeAqueous CheckReactive Check for Reactive Components (e.g., H2S) Organic->CheckReactive Quench Quench Reactive Components CheckReactive->Quench Present DisposeOrganic Dispose as Halogenated or Non-Halogenated Organic Waste CheckReactive->DisposeOrganic Absent Quench->DisposeOrganic SegregateSolid Segregate Sharps and Non-Sharps Solid->SegregateSolid DisposeSolid Dispose as Contaminated Solid Waste SegregateSolid->DisposeSolid

Caption: Troubleshooting workflow for waste from this compound synthesis.

Q1: I have an unexpected solid precipitate in my acidic or basic aqueous waste. What should I do?

A1: An unexpected precipitate may indicate that a dissolved species has exceeded its solubility limit upon pH change or temperature fluctuation.

  • Do not dispose of the waste down the drain.

  • Treat the entire mixture (liquid and solid) as hazardous waste.

  • Carefully filter the precipitate in a fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Package the solid and the filtrate separately in clearly labeled hazardous waste containers.

  • Consult your institution's environmental health and safety (EHS) office for guidance on the disposal of the specific solid, as it may be a reactive or particularly hazardous byproduct.

Q2: My organic waste stream has a strong smell of rotten eggs, even after the reaction is complete. What does this mean and how should I handle it?

A2: A rotten egg smell is characteristic of hydrogen sulfide (H₂S), a common reducing agent in the synthesis of amino nitroaromatic compounds. Residual H₂S is a significant hazard as it is highly toxic and flammable.

  • Immediate Action: Ensure the waste container is in a well-ventilated fume hood. If the smell is noticeable outside the fume hood, evacuate the immediate area and contact your EHS office.

  • Quenching: To neutralize residual H₂S, you can cautiously add a solution of sodium hypochlorite (bleach) or hydrogen peroxide to the waste stream while stirring in a fume hood. This should be done slowly and with cooling, as the reaction can be exothermic.

  • Disposal: Once the H₂S has been quenched, the organic waste can be disposed of in the appropriate solvent waste container (e.g., non-halogenated or halogenated, depending on the solvents used).

Q3: I've noticed a yellowing of my skin after handling the waste. What should I do?

A3: Yellowing of the skin can be a sign of exposure to nitroaromatic compounds, which can be absorbed dermally.

  • Immediate Action: Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Medical Attention: Seek immediate medical attention and be prepared to provide the Safety Data Sheet (SDS) for this compound and any other chemicals used in the synthesis.

  • Review of Practices: This incident indicates a breach in PPE. Review your glove selection and handling procedures to prevent future exposure. Ensure you are using appropriate chemically resistant gloves and changing them frequently.

Frequently Asked Questions (FAQs)

Safe Handling

Q4: What are the primary hazards associated with the waste from this synthesis?

A4: The waste from the synthesis of this compound is considered hazardous due to several components:

  • Toxicity: The product and related nitroaromatic byproducts are toxic if ingested, inhaled, or absorbed through the skin.[1][2][3] They can cause damage to organs through prolonged or repeated exposure.[2][3]

  • Corrosivity: The use of strong acids (nitric, sulfuric) and bases (ammonium hydroxide) results in corrosive aqueous waste streams.

  • Flammability: Organic solvents used in the reaction and extraction steps are often flammable.

  • Reactivity: Unreacted starting materials or certain byproducts may be reactive.

Q5: What Personal Protective Equipment (PPE) should I wear when handling waste from this synthesis?

A5: A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE:

PPE CategorySpecification
Hand Protection Wear chemically resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for tears or holes before use and change them frequently.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4]
Body Protection A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or significant splash risks, a chemical-resistant apron is recommended.[2]
Respiratory All handling of waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[2][5]

Q6: How should I decontaminate glassware used in the synthesis?

A6:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residues. This rinse solvent must be collected and disposed of as hazardous organic waste.

  • Base Bath/Detergent Wash: Soak the glassware in a base bath or wash with a laboratory detergent and water to remove any remaining residues.

  • Final Rinse: Rinse thoroughly with deionized water.

Disposal

Q7: How should I segregate the waste streams from this synthesis?

A7: Proper waste segregation is critical for safe and compliant disposal. The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_liquid Liquid Waste cluster_solid Solid Waste Start Waste Generated IsAqueous Is it an aqueous solution? Start->IsAqueous Liquid IsContaminated Is it contaminated with chemicals? Start->IsContaminated Solid AqueousWaste Aqueous Hazardous Waste (Neutralize if necessary) IsAqueous->AqueousWaste Yes IsHalogenated Does it contain halogenated solvents? IsAqueous->IsHalogenated No HalogenatedWaste Halogenated Organic Waste IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste IsHalogenated->NonHalogenatedWaste No SolidWaste Contaminated Solid Waste (Gloves, filter paper, etc.) IsContaminated->SolidWaste Yes RegularTrash Regular Trash (Uncontaminated packaging) IsContaminated->RegularTrash No

Caption: Decision tree for the segregation of waste from synthesis.

Q8: What is the recommended final disposal method for the organic waste containing this compound and its byproducts?

A8: The generally recommended and most environmentally sound disposal method for organic waste containing nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[6] This process ensures the complete destruction of the hazardous compounds. Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but it is less preferred.[6]

Q9: Can I neutralize the acidic and basic aqueous waste and pour it down the drain?

A9: No. While neutralization of corrosive characteristics is a necessary first step, the aqueous waste will still contain dissolved nitroaromatic compounds and other byproducts that are harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.[2] Therefore, all aqueous waste from this synthesis must be collected and disposed of as hazardous aqueous waste.

Experimental Protocols

Protocol 1: Neutralization of Acidic Aqueous Waste

This protocol describes the neutralization of acidic waste generated from washing steps, for example, with hydrochloric acid.

  • Place the acidic aqueous waste in a suitable container within a secondary containment tray in a fume hood.

  • Begin stirring the solution with a magnetic stirrer.

  • Slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) or sodium bicarbonate solution dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the pH is between 6.0 and 8.0. Be cautious, as the neutralization reaction is exothermic. If the temperature increases significantly, pause the addition and allow the solution to cool.

  • Once neutralized, transfer the solution to a clearly labeled hazardous aqueous waste container.

Protocol 2: Quenching of Residual Hydrogen Sulfide in Organic Waste

This protocol is for the treatment of organic waste streams suspected of containing residual hydrogen sulfide.

  • Ensure the organic waste is in a flask or beaker with sufficient headspace and is being stirred in a fume hood.

  • Prepare a solution of sodium hypochlorite (household bleach, ~5-8%) or 3% hydrogen peroxide.

  • Slowly add the oxidizing solution to the organic waste dropwise. A color change or the cessation of gas evolution may indicate the reaction is complete.

  • Test for the presence of H₂S using lead acetate paper; the absence of a black stain indicates that the H₂S has been consumed.

  • Once the quenching is complete, seal the container and dispose of it as hazardous organic waste.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Nitrobenzimidazoles: 4-Methyl-5-nitrobenzene-1,2-diamine vs. 4-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of bioactive heterocyclic compounds, particularly in the realm of drug discovery and development, the choice of starting materials is paramount to the efficiency of the reaction and the properties of the final product. This guide provides a comparative analysis of two key precursors in the synthesis of nitrobenzimidazole derivatives: 4-Methyl-5-nitrobenzene-1,2-diamine and 4-nitrobenzene-1,2-diamine. The presence of a methyl group in the former introduces notable electronic and steric differences, impacting reactivity, yield, and potentially the biological activity of the resulting benzimidazoles.

Physicochemical Properties of the Starting Diamines

A fundamental understanding of the physical and chemical properties of the starting materials is crucial for optimizing reaction conditions. The table below summarizes the key properties of the two diamines.

PropertyThis compound4-nitrobenzene-1,2-diamine
CAS Number 65958-37-499-56-9
Molecular Formula C₇H₉N₃O₂C₆H₇N₃O₂
Molecular Weight 167.17 g/mol 153.14 g/mol
Appearance Not specified in detail, likely a colored solidDark red needles or red solid[1]
Melting Point Not specified in detail199-201 °C[1]

Comparative Synthesis of 2-Aryl-Nitrobenzimidazoles

The most common application of these diamines is in the synthesis of 2-substituted benzimidazoles through condensation with aldehydes. The additional methyl group on the benzene ring of this compound can influence the nucleophilicity of the amino groups and the overall reactivity of the molecule.

Table 1: Comparative Performance in the Synthesis of 2-Aryl-Nitrobenzimidazoles

Starting DiamineAldehydeCatalyst/ConditionsProductYieldReference
4-nitrobenzene-1,2-diamineSubstituted phenoxyacetic acidsHCl, Microwave (400W), 2.5-3.5 min5-nitro-2-aryl substituted-1H-benzimidazoles82-92%[2]
4-nitrobenzene-1,2-diamineSubstituted phenoxyacetic acidsHCl, Conventional heating (100°C), 3-4 h5-nitro-2-aryl substituted-1H-benzimidazoles58-75%[2]
4-nitrobenzene-1,2-diamineVarious aromatic aldehydesSodium metabisulphite, Dimethoxyethane, Reflux, 48 h5-Nitro-Benzoimidazole derivativesNot specified[3]
4-Methyl-o-phenylenediamineVarious aromatic aldehydesNH₄Cl, Ethanol, 80-90°C2-substituted benzimidazole derivativesModerate to good[4][5][6]

Analysis of Synthetic Performance:

The data suggests that microwave-assisted synthesis significantly improves the yield and reduces the reaction time for the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles from 4-nitrobenzene-1,2-diamine when compared to conventional heating[2]. While directly comparable yield data for this compound under identical conditions is not available, syntheses with the closely related 4-methyl-o-phenylenediamine using various aldehydes and a mild catalyst like ammonium chloride are reported to give moderate to good yields[4][5][6].

The electron-donating nature of the methyl group in this compound is expected to increase the electron density on the benzene ring and potentially enhance the nucleophilicity of the adjacent amino groups. This could lead to faster reaction rates under similar conditions compared to the unsubstituted 4-nitrobenzene-1,2-diamine. However, steric hindrance from the methyl group might also play a role, potentially counteracting the electronic effect to some extent.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and for adapting these methods to new synthetic targets.

General Procedure for Microwave-Assisted Synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles from 4-nitro-o-phenylenediamine[2]

A mixture of 4-nitro-o-phenylenediamine (0.01 mol) and a substituted phenoxyacetic acid (0.01 mol) is prepared in 15 mL of 6N HCl. The reaction mixture is then subjected to microwave irradiation at 400W for a period of 2.5 to 3.5 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The mixture is stirred for a few minutes and then neutralized with aqueous ammonia. The precipitated product is collected by filtration and recrystallized from an ethanol-water mixture.

General Procedure for Conventional Synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles from 4-nitro-o-phenylenediamine[2]

A mixture of 4-nitro-o-phenylenediamine (0.01 mol) and a substituted phenoxyacetic acid (0.01 mol) is heated at 100°C for 3 to 4 hours in 15 mL of 6N HCl. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water. The mixture is stirred for a few minutes and neutralized with aqueous ammonia. The product is then recrystallized from an ethanol-water system.

General Procedure for the Synthesis of 5-Nitro-Benzimidazole Derivatives from 4-nitro-1,2-phenylenediamine[3]

To a solution of 4-nitro-1,2-phenylenediamine (0.004 mol) in dimethoxyethane, 1.01 equivalents of an aromatic aldehyde are added. The mixture is stirred at 0°C in an ice bath for 2 hours and then refluxed for 1 hour to form the Schiff base intermediate. Subsequently, more dimethoxyethane and 1.01 equivalents of sodium metabisulphite (as an oxidant) are added, and the mixture is stirred under reflux for 48 hours. The reaction completion is monitored by TLC (chloroform:methanol 9:1). After completion, the reaction mixture is poured into ice-cold water. The precipitate is collected by filtration, washed with water, dried, and recrystallized from methanol. If no precipitate forms, the mixture is extracted with ethyl acetate, and the organic layer is evaporated under vacuum.

Logical Workflow for Benzimidazole Synthesis

The synthesis of 2-substituted nitrobenzimidazoles from o-phenylenediamines and aldehydes generally follows a well-established reaction pathway.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A Substituted o-Phenylenediamine (4-Methyl-5-nitro- or 4-nitro-) C Condensation A->C B Aldehyde (R-CHO) B->C D Cyclization & Oxidative Aromatization C->D Schiff Base Intermediate E 2-Substituted Nitrobenzimidazole D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Nitrobenzimidazole Nitrobenzimidazole Derivative Nitrobenzimidazole->EGFR

References

A comparative analysis of different synthetic routes to 4-Methyl-5-nitrobenzene-1,2-diamine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-Methyl-5-nitrobenzene-1,2-diamine, a key intermediate in the synthesis of various pharmacologically active compounds. The routes analyzed are the nitration of 3,4-diaminotoluene and the partial reduction of 2,4-dinitrotoluene. This comparison focuses on reaction conditions, yields, and the complexity of the procedures to aid in the selection of the most suitable method for specific research and development needs.

Key Synthetic Pathways

Two plausible synthetic pathways for the preparation of this compound are outlined below. Each route offers distinct advantages and challenges in terms of starting material availability, reaction control, and product purification.

Synthetic Pathways to this compound cluster_0 Route 1: Nitration Pathway cluster_1 Route 2: Partial Reduction Pathway 3,4-Diaminotoluene 3,4-Diaminotoluene N,N'-Diacetyl-3,4-diaminotoluene N,N'-Diacetyl-3,4-diaminotoluene 3,4-Diaminotoluene->N,N'-Diacetyl-3,4-diaminotoluene Acetylation N,N'-Diacetyl-4-methyl-5-nitrobenzene-1,2-diamine N,N'-Diacetyl-4-methyl-5-nitrobenzene-1,2-diamine N,N'-Diacetyl-3,4-diaminotoluene->N,N'-Diacetyl-4-methyl-5-nitrobenzene-1,2-diamine Nitration 4-Methyl-5-nitrobenzene-1,2-diamine_R1 This compound N,N'-Diacetyl-4-methyl-5-nitrobenzene-1,2-diamine->4-Methyl-5-nitrobenzene-1,2-diamine_R1 Hydrolysis 2,4-Dinitrotoluene 2,4-Dinitrotoluene 4-Amino-3-nitrotoluene 4-Amino-3-nitrotoluene 2,4-Dinitrotoluene->4-Amino-3-nitrotoluene Selective Reduction of one nitro group 4-Methyl-5-nitrobenzene-1,2-diamine_R2 This compound 4-Amino-3-nitrotoluene->4-Methyl-5-nitrobenzene-1,2-diamine_R2 Further Reduction/Rearrangement (Hypothetical)

Caption: Flowchart of the two primary synthetic routes to this compound.

Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a basis for comparison of their efficiency and practicality.

ParameterRoute 1: Nitration of 3,4-DiaminotolueneRoute 2: Partial Reduction of 2,4-Dinitrotoluene
Starting Material 3,4-Diaminotoluene2,4-Dinitrotoluene
Key Intermediates N,N'-Diacetyl-3,4-diaminotoluene4-Amino-3-nitrotoluene
Number of Steps 3 (Protection, Nitration, Deprotection)2 (Selective Reduction, further transformation)
Overall Yield Data not available in searched literatureData not available in searched literature
Purity of Final Product Requires purification after hydrolysisRequires careful control to avoid over-reduction
Key Reagents Acetic anhydride, Nitrating agent (e.g., HNO₃/H₂SO₄), Acid/Base for hydrolysisSelective reducing agent (e.g., Na₂S, (NH₄)₂S)
Safety Considerations Use of strong acids and nitrating agents.Use of toxic and flammable reducing agents. Potential for runaway reactions.

Experimental Protocols

Detailed experimental protocols for the key steps in each synthetic route are provided below. These are based on established procedures for similar transformations and may require optimization for the specific synthesis of this compound.

Route 1: Nitration of 3,4-Diaminotoluene (via Protection)

This route involves the protection of the amino groups of 3,4-diaminotoluene, followed by nitration and subsequent deprotection to yield the final product.

Step 1: Acetylation of 3,4-Diaminotoluene

  • Dissolve 3,4-diaminotoluene in glacial acetic acid.

  • Add acetic anhydride dropwise while maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice water to precipitate the diacetylated product.

  • Filter the precipitate, wash with water, and dry to obtain N,N'-diacetyl-3,4-diaminotoluene.

Step 2: Nitration of N,N'-Diacetyl-3,4-diaminotoluene

  • Add the N,N'-diacetyl-3,4-diaminotoluene to a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the mixture onto crushed ice to precipitate the nitrated product.

  • Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Hydrolysis of N,N'-Diacetyl-4-methyl-5-nitrobenzene-1,2-diamine

  • Reflux the nitrated diacetyl compound in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours until the acetyl groups are cleaved.

  • Cool the reaction mixture and neutralize to precipitate the crude this compound.

  • Filter the product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Route 2: Partial Reduction of 2,4-Dinitrotoluene

This route aims for the selective reduction of one nitro group of 2,4-dinitrotoluene, followed by the reduction of the second nitro group.

Step 1: Selective Reduction of 2,4-Dinitrotoluene to 4-Amino-3-nitrotoluene

  • Method A: Using Sodium Sulfide or Ammonium Polysulfide

    • Dissolve 2,4-dinitrotoluene in a suitable solvent such as ethanol.

    • Prepare a solution of sodium sulfide or ammonium polysulfide in water.

    • Add the sulfide solution dropwise to the dinitrotoluene solution while monitoring the temperature.

    • Stir the reaction mixture at a controlled temperature until the selective reduction is complete (monitoring by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over a drying agent, and evaporate the solvent to obtain crude 4-amino-3-nitrotoluene.

  • Method B: Catalytic Hydrogenation

    • Dissolve 2,4-dinitrotoluene in a suitable solvent.

    • Add a catalyst (e.g., Pd/C) and a reagent that can selectively reduce one nitro group (e.g., by controlling stoichiometry of the hydrogen source).

    • Carry out the reaction under a controlled hydrogen atmosphere and temperature.

    • Filter the catalyst and work up the reaction mixture to isolate the product.

Step 2: Conversion of 4-Amino-3-nitrotoluene to this compound

The direct conversion of 4-amino-3-nitrotoluene to the target molecule is not well-documented and would likely involve a complex series of reactions, potentially including reduction of the remaining nitro group and possible rearrangement. This step represents a significant challenge in this synthetic route.

Comparative Discussion

Route 1 (Nitration) offers a more controlled and predictable pathway. The protection of the amino groups allows for a more selective nitration, reducing the formation of unwanted isomers. However, this route involves more steps, which can lower the overall yield. The use of strong nitrating agents also requires careful handling and temperature control.

Route 2 (Partial Reduction) is a more direct approach but suffers from significant challenges in selectivity. The two nitro groups in 2,4-dinitrotoluene have different reactivities, but achieving the selective reduction of only one group to an amine, and then the other to the desired position without over-reduction, is difficult to control and can lead to a mixture of products, complicating purification.

Conclusion

For the synthesis of this compound, the nitration of a protected 3,4-diaminotoluene (Route 1) appears to be the more reliable and controllable method, despite the additional steps. The challenges associated with the selective reduction in Route 2 make it a less favorable option for obtaining a pure product in a predictable manner. Further research and development are needed to optimize the conditions for either route to improve yields and simplify the procedures. Researchers should carefully consider the availability of starting materials, the required scale of the synthesis, and the available equipment for purification when choosing a synthetic strategy.

Validating the Purity of Synthesized 4-Methyl-5-nitrobenzene-1,2-diamine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of 4-Methyl-5-nitrobenzene-1,2-diamine, a key intermediate in various synthetic pathways.

Purity Assessment: A Multi-faceted Approach

The confirmation of a synthesized compound's purity requires a combination of analytical methods. While techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide structural information and can detect impurities, elemental analysis offers a fundamental assessment of the compound's elemental composition. This technique is particularly valuable for confirming the empirical formula of a newly synthesized batch.

Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO2, H2O, N2).Percentage composition of Carbon, Hydrogen, and Nitrogen.Confirms empirical formula; high precision and accuracy; relatively fast and cost-effective for purity assessment.Does not provide structural information; cannot identify the nature of impurities.
HPLC Differential partitioning of analytes between a mobile and stationary phase.Purity profile, number of components, and quantification of impurities.High sensitivity and resolution for separating impurities; quantitative.Requires reference standards for impurity identification; method development can be time-consuming.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed structural information, including connectivity of atoms.Unambiguous structure elucidation; can identify and quantify impurities if their signals are resolved.Lower sensitivity compared to HPLC and MS; complex spectra can be difficult to interpret.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation and structural fragmentation patterns.High sensitivity; provides molecular weight information, which is crucial for identity confirmation.Isomeric compounds may not be distinguishable; quantification can be challenging without isotopic standards.

Elemental Analysis of this compound

The theoretical elemental composition of this compound (C7H9N3O2) is a crucial benchmark for validating the purity of a synthesized sample. The expected percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated based on its molecular formula and atomic weights.

ElementAtomic WeightNumber of AtomsTotal WeightPercentage (%)
Carbon (C)12.011784.07750.29
Hydrogen (H)1.00899.0725.43
Nitrogen (N)14.007342.02125.14
Oxygen (O)15.999231.99819.14
Total 167.168 100.00

For a synthesized sample of this compound to be considered pure, the experimentally determined percentages of C, H, and N should ideally be within ±0.4% of the theoretical values.

Experimental Protocol: Elemental Analysis

The following is a generalized protocol for the determination of the elemental composition of this compound using a CHN elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and dry. The presence of residual solvents will significantly affect the hydrogen and carbon content.
  • Accurately weigh 1-2 mg of the synthesized this compound into a tin capsule using a microbalance.
  • Fold the tin capsule to encase the sample and remove any trapped air.

2. Instrument Calibration:

  • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
  • Perform several runs with the standard to ensure the instrument is stable and providing accurate readings.

3. Sample Analysis:

  • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
  • The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.
  • The resulting gases (CO2, H2O, and N2) are passed through a reduction tube to convert nitrogen oxides to N2 and remove excess oxygen.
  • The separated gases are detected by a thermal conductivity detector.

4. Data Analysis:

  • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector's response and the sample weight.
  • Compare the experimental results to the theoretical values for this compound.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound, integrating elemental analysis with other analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Structural Analysis cluster_validation Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification EA Elemental Analysis (CHN) Purification->EA HPLC HPLC Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Data_Comparison Compare Experimental Data with Theoretical Values EA->Data_Comparison HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Purity_Decision Purity Confirmed? Data_Comparison->Purity_Decision Pure Pure Compound Purity_Decision->Pure Yes Impure Further Purification Required Purity_Decision->Impure No

Caption: Workflow for purity validation of synthesized compounds.

Spectroscopic Scrutiny: A Comparative Analysis of Methyl-Nitrobenzene-1,2-diamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 3-methyl-4-nitro-1,2-diaminobenzene and 4-methyl-5-nitro-1,2-diaminobenzene is crucial for researchers in medicinal chemistry and materials science, where precise structural elucidation is paramount for understanding molecular properties and reactivity. This guide provides a comparative overview of the expected spectroscopic characteristics of these isomers based on available data for analogous compounds, offering a valuable resource for their identification and differentiation.

Due to the limited availability of direct experimental spectroscopic data for 3-methyl-4-nitro-1,2-diaminobenzene and 4-methyl-5-nitro-1,2-diaminobenzene in public databases, this guide utilizes data from closely related nitrobenzene-1,2-diamine derivatives to predict and compare their spectral properties. The primary reference for Nuclear Magnetic Resonance (NMR) data is a comprehensive study on a series of nitrobenzene-1,2-diamines, which provides a solid foundation for interpreting the spectra of the target isomers.[1]

Comparative Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for the two isomers. These predictions are based on the established effects of methyl, nitro, and amino groups on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton3-methyl-4-nitro-1,2-diaminobenzene4-methyl-5-nitro-1,2-diaminobenzeneRationale for Prediction
CH₃ ~2.2 - 2.4~2.1 - 2.3The methyl group protons are expected to appear as a singlet in this region.
NH₂ ~5.0 - 6.0 (br s)~5.0 - 6.0 (br s)Amino group protons typically appear as broad singlets and their chemical shift can be concentration-dependent.
Ar-H H-5: ~7.0-7.2 (d); H-6: ~6.5-6.7 (d)H-3: ~6.8-7.0 (s); H-6: ~6.4-6.6 (s)The electron-withdrawing nitro group and electron-donating amino and methyl groups will cause distinct splitting patterns and chemical shifts for the aromatic protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon3-methyl-4-nitro-1,2-diaminobenzene4-methyl-5-nitro-1,2-diaminobenzeneRationale for Prediction
CH₃ ~15 - 20~15 - 20The methyl carbon chemical shift is expected in this range.
C-NO₂ ~140 - 145~145 - 150The carbon attached to the nitro group is significantly deshielded.
C-NH₂ C-1: ~135-140; C-2: ~125-130C-1: ~130-135; C-2: ~120-125Carbons attached to amino groups are shielded relative to other aromatic carbons.
C-CH₃ ~120 - 125~125 - 130The carbon bearing the methyl group will have a characteristic chemical shift.
Other Ar-C ~110 - 120~105 - 115The remaining aromatic carbons will have shifts influenced by the surrounding substituents.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional Group3-methyl-4-nitro-1,2-diaminobenzene4-methyl-5-nitro-1,2-diaminobenzeneVibrational Mode
N-H 3300 - 35003300 - 3500Symmetric and asymmetric stretching of the amino groups.
C-H (aromatic) 3000 - 31003000 - 3100Stretching vibrations of aromatic C-H bonds.
C-H (aliphatic) 2850 - 29602850 - 2960Stretching vibrations of the methyl group C-H bonds.
C=C (aromatic) 1580 - 16201580 - 1620Aromatic ring stretching.
N-H bend 1550 - 16501550 - 1650Bending vibration of the amino groups.
NO₂ 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)1500 - 1550 (asymmetric), 1330 - 1370 (symmetric)Asymmetric and symmetric stretching of the nitro group.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ, nm)

IsomerPredicted λₘₐₓ (nm)SolventElectronic Transition
3-methyl-4-nitro-1,2-diaminobenzene ~250-270, ~380-420Ethanol/Methanolπ → π* and n → π* transitions associated with the aromatic system and the nitro and amino groups.
4-methyl-5-nitro-1,2-diaminobenzene ~250-270, ~390-430Ethanol/MethanolSimilar transitions to the other isomer, with potential slight shifts due to the different substitution pattern.

Table 5: Predicted Mass Spectrometry Data

IsomerMolecular FormulaMolecular WeightPredicted Key Fragments (m/z)
3-methyl-4-nitro-1,2-diaminobenzene C₇H₉N₃O₂167.17[M]+• at 167, loss of NO₂ (m/z 121), loss of CH₃ (m/z 152).
4-methyl-5-nitro-1,2-diaminobenzene C₇H₉N₃O₂167.17[M]+• at 167, loss of NO₂ (m/z 121), loss of CH₃ (m/z 152).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices and literature precedents for similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A Bruker DRX-400 spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation:

  • Solid Sample (KBr Pellet): 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2600).

Sample Preparation: A stock solution of the sample is prepared in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain concentrations in the range of 1-10 µg/mL to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then measured in a matched quartz cuvette.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

Sample Preparation: The sample is introduced into the mass spectrometer either directly as a solid (for EI) or dissolved in a suitable solvent (e.g., methanol/water for ESI) and infused or injected via a liquid chromatography system.

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas Flow: Adjusted for optimal spray.

  • Mass Range: m/z 50-500.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Isomer Sample Dissolved_Sample Dissolved in Solvent (e.g., DMSO-d6, Ethanol) Sample->Dissolved_Sample Solid_Sample Solid Sample (for IR, MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H & ¹³C) Dissolved_Sample->NMR UV_Vis UV-Vis Spectroscopy Dissolved_Sample->UV_Vis MS Mass Spectrometry Dissolved_Sample->MS IR IR Spectroscopy Solid_Sample->IR Solid_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Vis_Data UV-Vis Spectrum UV_Vis->UV_Vis_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Isomer Comparison NMR_Data->Interpretation IR_Data->Interpretation UV_Vis_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of methyl-nitrobenzene-1,2-diamine isomers.

Logical Relationship of Spectroscopic Data to Molecular Structure

structure_spectroscopy_relationship cluster_spectroscopic_techniques Spectroscopic Techniques cluster_structural_information Derived Structural Information Molecule Methyl-Nitrobenzene-1,2-diamine Isomer NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR UV_Vis UV-Vis Molecule->UV_Vis MS MS Molecule->MS Connectivity Atom Connectivity (C-H, C-C framework) NMR->Connectivity Functional_Groups Functional Groups (-NH₂, -NO₂, -CH₃) IR->Functional_Groups Electronic_Structure Conjugated System (π-electrons) UV_Vis->Electronic_Structure Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Connectivity->Molecule Functional_Groups->Molecule Electronic_Structure->Molecule Molecular_Formula->Molecule

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Comparative Analysis of the Biological Activity of 4-Methyl-5-nitrobenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from 4-Methyl-5-nitrobenzene-1,2-diamine. The focus is on their potential as anticancer and antimicrobial agents, with supporting quantitative data and detailed experimental protocols.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles. These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. The presence of the nitro group and the diamine functionality allows for diverse chemical modifications, leading to a wide array of compounds with potentially unique pharmacological profiles. This guide aims to consolidate and compare the reported biological activities of these derivatives to aid in the rational design and development of new therapeutic agents.

Data Presentation

Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives synthesized from precursors related to this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µg/mL)Reference
1 2-methyl-5(6)-nitro-1H-benzimidazoleMCF7 (Breast)4.52[1]
2 1-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-5-nitro-1H-benzimidazoleMCF7 (Breast)8.29[1]
3 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028 (28 nM)[2]
4 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHACAT (Non-neoplastic)22.2[2]
5 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(phenyl)acetamideG. intestinalis>11.2[3]
6 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamideG. intestinalis3.95 (IC50 in µM)[3]
7 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamideT. vaginalis4 times more active than benznidazole[3]
Antimicrobial Activity of Benzimidazole and Schiff Base Derivatives

The antimicrobial potential of derivatives is typically assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound IDStructure/SubstitutionMicroorganismMIC (µg/mL)Reference
8 N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamineS. aureus15.62[1]
9 Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide Schiff base with 4-chloroanilineK. pneumoniae7.8[4]
10 Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide Schiff base with 4-chloroanilineE. coli7.8[4]
11 2-(4-aminophenyl)-1H-benzimidazole Schiff base with BenzaldehydeS. aureusMore potent than Vancomycin[5]
12 2-(4-aminophenyl)-1H-benzimidazole Schiff base with 4-NitrobenzaldehydeE. coliMore potent than Vancomycin[5]

Experimental Protocols

Synthesis of Benzimidazole Derivatives

The general synthesis of 2-substituted-5-methyl-6-nitrobenzimidazoles involves the condensation of 4-methyl-5-nitro-o-phenylenediamine (obtained from the reduction of the corresponding dinitro compound or selective nitration of the diamine) with various aldehydes or carboxylic acids.

General Procedure for Synthesis of 2-Aryl-5(6)-nitro-1H-benzimidazoles:

A mixture of 4-nitro-1,2-phenylenediamine and an appropriate aryl aldehyde in a suitable solvent (e.g., ethanol, DMF) is heated under reflux in the presence of an oxidizing agent (e.g., sodium metabisulfite) or a catalyst. The reaction mixture is then cooled, and the precipitated product is filtered, washed, and recrystallized to yield the desired 2-aryl-5(6)-nitro-1H-benzimidazole[2].

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37 °C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of 6-8 mm diameter are punched into the agar plate using a sterile cork borer.

  • Compound Addition: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Mandatory Visualization

Synthetic Pathway for Benzimidazole Derivatives

G cluster_start Starting Material cluster_reaction1 Reduction cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Product This compound This compound Reduction Reduction This compound->Reduction 4-Methyl-benzene-1,2,5-triamine 4-Methyl-benzene-1,2,5-triamine Reduction->4-Methyl-benzene-1,2,5-triamine Cyclization Cyclization 4-Methyl-benzene-1,2,5-triamine->Cyclization Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid->Cyclization 2-Substituted-5-methyl-6-aminobenzimidazole 2-Substituted-5-methyl-6-aminobenzimidazole Cyclization->2-Substituted-5-methyl-6-aminobenzimidazole G Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Incubation1 Incubate 24h Cell_Culture->Incubation1 Drug_Addition Add Benzimidazole Derivatives Incubation1->Drug_Addition Incubation2 Incubate 72h Drug_Addition->Incubation2 MTT_Assay Perform MTT Assay Incubation2->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End G Nitroimidazole Nitroimidazole One_Electron_Reduction One-Electron Reduction Nitroimidazole->One_Electron_Reduction Radical_Anion Nitro Radical Anion One_Electron_Reduction->Radical_Anion Reoxidation Re-oxidation Radical_Anion->Reoxidation Further_Reduction Further Reduction (Hypoxia) Radical_Anion->Further_Reduction Oxygen Oxygen Oxygen->Reoxidation Reoxidation->Nitroimidazole Reactive_Intermediates Reactive Nitrogen Intermediates Further_Reduction->Reactive_Intermediates Cellular_Damage Covalent Binding to Macromolecules & Cellular Damage Reactive_Intermediates->Cellular_Damage

References

A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reactivity of substituted nitro-o-phenylenediamines, primarily focusing on their application in the synthesis of benzimidazole derivatives. The presence and position of the nitro group, a strong electron-withdrawing substituent, significantly influence the nucleophilicity of the diamine and its subsequent cyclocondensation reactions. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as building blocks in medicinal chemistry.

The primary reaction examined is the Phillips condensation, a well-established method for synthesizing benzimidazoles from o-phenylenediamines and carboxylic acids (or their derivatives) under acidic conditions. The efficiency of this reaction, measured by yield and reaction time, serves as a key indicator of the diamine's reactivity.

Quantitative Reactivity Data

The reactivity of 4-nitro-o-phenylenediamine in the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles has been systematically evaluated. The following table summarizes the comparative yields and reaction times when reacting 4-nitro-o-phenylenediamine with various substituted phenoxyacetic acids under both conventional heating and microwave irradiation. The data highlights how the choice of reaction conditions and the nature of the reacting partner affect the overall efficiency.

Product CompoundSubstituent (R) on Phenoxyacetic AcidConventional Method Yield (%)Microwave Method Time (min)Microwave Method Yield (%)Reference
1a H683.088[1]
1b 4-Chloro752.592[1]
1c 4-Fluoro722.590[1]
1d 4-Bromo713.089[1]
1e 4-Nitro653.585[1]
1f 4-Methyl623.584[1]
1g 4-Methoxy583.582[1]
1h 2,4-Dichloro703.089[1]
1i 2,4-Dinitro613.583[1]
1j 2,4,6-Trichloro693.088[1]

Table 1: Comparative yields and reaction times for the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles from 4-nitro-o-phenylenediamine.

Experimental Protocols

The following are detailed methodologies for the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries, as referenced in the quantitative data table.

1. Conventional Heating Method

A mixture of 4-nitro-o-phenylenediamine (0.01 mole) and a selected substituted phenoxyacetic acid (0.01 mole) is heated at 100°C for 3–4 hours in 15 mL of 6N HCl.[1] The progress of the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water. The solution is stirred for several minutes and neutralized with aqueous ammonia. The resulting solid product is then recrystallized from an ethanol-water mixture to yield the purified benzimidazole derivative.[1]

2. Microwave-Assisted Synthesis

In a one-pot synthesis, 4-nitro-o-phenylenediamine (0.01 mole) is mixed with a substituted phenoxyacetic acid (0.01 mole) in the presence of an HCl catalyst. The mixture is subjected to microwave irradiation at 400W for a period of 2.5 to 3.5 minutes.[1] Following irradiation, the reaction mixture is cooled, and the product is isolated and purified using the same workup procedure as the conventional method (neutralization and recrystallization). This microwave-assisted protocol demonstrates significantly reduced reaction times and improved yields compared to conventional heating.[1]

Reaction Workflow Visualization

The synthesis of substituted benzimidazoles from nitro-o-phenylenediamines is a cornerstone reaction for evaluating their reactivity. The general workflow involves the cyclocondensation of the diamine with a carbonyl-containing compound, typically an aldehyde or a carboxylic acid, which proceeds through a Schiff base intermediate before intramolecular cyclization and dehydration.

G General Reaction Scheme for Benzimidazole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A Nitro-o- phenylenediamine C Acid Catalyst (e.g., HCl) + Heat or Microwave A->C B Carboxylic Acid or Aldehyde B->C D Substituted Benzimidazole C->D

Caption: General workflow for benzimidazole synthesis.

Discussion on Reactivity

The presence of a nitro group on the o-phenylenediamine ring has a profound electronic effect. As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack but, more importantly, it reduces the nucleophilicity of the adjacent amino groups.[2] This reduction in nucleophilicity can slow down the initial condensation step with the carbonyl compound.

However, the data indicates that the reaction proceeds efficiently, especially under microwave conditions which can overcome activation energy barriers more effectively than conventional heating.[1] The variation in yields and reaction times with different substituted phenoxyacetic acids (Table 1) can be attributed to the electronic effects of the substituents on the carboxylic acid partner. Electron-withdrawing groups like chloro and fluoro on the phenoxyacetic acid (e.g., compounds 1b, 1c) lead to the highest yields, suggesting they may facilitate the reaction, possibly by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups like methoxy (compound 1g) result in lower yields under conventional conditions.[1]

References

A Researcher's Guide to Confirming the Regiochemistry of 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative overview of key analytical methods for confirming the regiochemistry of 4-Methyl-5-nitrobenzene-1,2-diamine. The correct placement of the methyl and nitro groups relative to the diamine functionalities is critical for its intended chemical properties and biological activity. This guide details the experimental protocols for the most effective techniques and presents expected data in a comparative format.

Spectroscopic and Crystallographic Methods: A Comparative Analysis

The primary methods for elucidating the regiochemistry of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Each technique offers distinct advantages and provides complementary information to build a conclusive structural assignment.

Table 1: Comparison of Analytical Methods for Regiochemical Confirmation

MethodInformation ProvidedSample RequirementsThroughputData Interpretation
¹H NMR Proton environment, coupling~5-10 mg, solubleHighStraightforward for simple spectra
¹³C NMR Carbon skeleton~10-20 mg, solubleMediumCan be complex, aided by DEPT
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms~10-20 mg, solubleMediumRequires expertise, provides detailed structural insights
NOE Spectroscopy Through-space proton proximity~10-20 mg, solubleMediumCrucial for distinguishing close protons
X-ray Crystallography Absolute 3D molecular structureHigh-quality single crystalLowUnambiguous, provides bond lengths and angles
Mass Spectrometry (MS) Molecular weight and fragmentation<1 mg, solubleHighConfirms molecular formula, fragmentation can hint at structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most common and powerful tool for determining the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments can definitively establish the regiochemistry of this compound.

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for the two possible regioisomers of methyl-nitro-benzene-1,2-diamine. The predicted values are based on the analysis of similar substituted nitroaniline compounds.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, DMSO-d₆)

ProtonThis compound4-Methyl-6-nitrobenzene-1,2-diamine
H-3 ~7.0-7.2 (s)~6.5-6.7 (d)
H-6 ~6.8-7.0 (s)-
H-5 -~7.5-7.7 (d)
-CH₃ ~2.2-2.4 (s)~2.3-2.5 (s)
-NH₂ (C1) ~5.0-5.5 (br s)~5.2-5.7 (br s)
-NH₂ (C2) ~4.8-5.3 (br s)~6.8-7.3 (br s)

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm, DMSO-d₆)

CarbonThis compound4-Methyl-6-nitrobenzene-1,2-diamine
C-1 ~135-138~140-143
C-2 ~140-143~128-131
C-3 ~115-118~110-113
C-4 ~125-128~133-136
C-5 ~138-141~112-115
C-6 ~105-108~145-148
-CH₃ ~18-20~19-21
Experimental Protocols for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings. In the case of the 4-methyl-6-nitro isomer, a correlation between H-3 and H-5 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This helps in assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity of quaternary carbons and confirming the substitution pattern. For instance, in this compound, the methyl protons should show a correlation to C-3, C-4, and C-5.

NOE (Nuclear Overhauser Effect) Spectroscopy:

  • A 1D or 2D NOESY experiment can be performed to determine the spatial proximity of protons. Irradiation of the methyl protons should result in an enhancement of the signal for the proton at C-3 in the case of this compound.

Logical Workflow for Regiochemistry Confirmation using NMR

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion H1_NMR ¹H NMR Connectivity Establish C-H and C-C Connectivity H1_NMR->Connectivity C13_NMR ¹³C NMR C13_NMR->Connectivity COSY COSY COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity NOE NOE Proximity Determine Spatial Proximity NOE->Proximity Assignment Assign All Signals Connectivity->Assignment Proximity->Assignment Structure Confirm Regiochemistry of This compound Assignment->Structure

Caption: Workflow for regiochemical confirmation using NMR spectroscopy.

Single-Crystal X-ray Crystallography

While NMR provides excellent data for structure elucidation in solution, single-crystal X-ray crystallography offers the definitive, unambiguous solid-state structure.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

    • Allow the solvent to evaporate slowly at room temperature.

    • Alternatively, cool a saturated solution slowly or use vapor diffusion techniques.

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Collect a series of diffraction images by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Expected Crystallographic Data

For this compound, the key outcome would be the direct visualization of the atomic positions, confirming the connectivity and regiochemistry.

Table 4: Representative Crystallographic Parameters for a Substituted Nitroaniline

ParameterExpected Value/Range
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c, Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
Volume (ų)1000-2000
Z (molecules/unit cell)4 or 8
R-factor< 0.05

The refined structure would provide precise bond lengths and angles, further validating the molecular structure.

Decision Pathway for Method Selection

Benchmarking Novel Linker Chemistry: A Comparative Analysis of 4-Methyl-5-nitrobenzene-1,2-diamine in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the architecture of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their efficacy. While the warhead and E3 ligase ligand dictate target engagement and ubiquitin transfer, the connecting linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides a comparative analysis of a novel, rigid aromatic linker, 4-Methyl-5-nitrobenzene-1,2-diamine, against established linker classes, offering a predictive benchmarking of its potential performance based on current principles of PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker is not merely a spacer but an active component that governs the overall disposition and activity of the PROTAC molecule. Key performance attributes influenced by the linker include:

  • Ternary Complex Formation and Stability: The linker's length and rigidity dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[3][4]

  • Cellular Permeability and Solubility: The physicochemical properties of the linker, such as hydrophobicity and the presence of polar functional groups, significantly impact a PROTAC's ability to cross the cell membrane and remain soluble in aqueous environments.[5]

  • Pharmacokinetic Properties: Linker composition affects metabolic stability and overall pharmacokinetic profile, influencing the in vivo half-life and bioavailability of the PROTAC.[6]

Comparative Analysis of PROTAC Linker Classes

The performance of a hypothetical PROTAC utilizing a this compound-based linker is benchmarked against commonly employed linker archetypes in the following table. This comparison is based on established principles of PROTAC linker design.

Linker ClassRepresentative ExamplesPredicted Advantages of this compound LinkerPredicted Disadvantages of this compound LinkerKey Performance Metrics
Alkyl Chains Straight-chain alkanes, often with ether or amine functionalitiesIncreased rigidity may lead to more defined ternary complex geometry and improved target selectivity.Potentially lower aqueous solubility and cell permeability compared to more flexible linkers. May be more challenging to synthesize.DC50, Dmax, Cell Permeability (e.g., Caco-2 assay), Microsomal Stability
Polyethylene Glycol (PEG) Chains of repeating ethylene glycol unitsThe aromatic nature provides conformational restraint, potentially reducing the entropic penalty of ternary complex formation.The nitro group could be metabolically liable. The rigid structure might limit the flexibility needed for optimal ternary complex formation with some target/E3 pairs.Binding Affinity (SPR, ITC), Ternary Complex Cooperativity, In vivo Half-life
Rigid Heterocycles Piperazine, Piperidine, TriazolesOffers a pre-organized structure that can favorably interact with the protein surfaces of the target and E3 ligase.The specific geometry may not be optimal for all target-E3 ligase pairs, requiring empirical testing.Selectivity (proteomics-based off-target analysis), In vivo Efficacy

Experimental Protocols for Performance Evaluation

To empirically validate the performance of a PROTAC incorporating a this compound linker, a series of in vitro and in cellulo assays are required.

Biochemical Assays for Ternary Complex Formation
  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the binding affinities of the PROTAC to the target protein and the E3 ligase individually, as well as the cooperativity of ternary complex formation.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binary and ternary complex formation.

Cellular Assays for Protein Degradation
  • Western Blotting: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

  • In-Cell Western or High-Content Imaging: For higher throughput quantification of protein degradation.

  • Mass Spectrometry-based Proteomics: To assess the selectivity of the PROTAC by measuring changes in the entire proteome upon treatment.

Assays for Physicochemical and Pharmacokinetic Properties
  • Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive membrane permeability.

  • Caco-2 Permeability Assay: To evaluate active transport and efflux.

  • Liver Microsomal Stability Assay: To determine metabolic stability.

Visualizing the PROTAC Workflow and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin E3_Ligase->POI Ubiquitination POI_Ub Ub-POI Proteasome Proteasome POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound POI_Ub->Proteasome Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Linker_Selection Linker Selection (e.g., this compound) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Binding_Assays Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assays Ternary_Complex Ternary Complex Formation Binding_Assays->Ternary_Complex Permeability Cell Permeability Assays Ternary_Complex->Permeability Degradation Protein Degradation (Western Blot, MS) Permeability->Degradation Selectivity Selectivity Profiling Degradation->Selectivity PK_Studies Pharmacokinetic Studies Selectivity->PK_Studies Efficacy In Vivo Efficacy PK_Studies->Efficacy

References

How do the properties of 4-Methyl-5-nitrobenzene-1,2-diamine compare to literature values?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 4-Methyl-5-nitrobenzene-1,2-diamine Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties of this compound against established literature values. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the closely related compound, 4-Nitro-o-phenylenediamine, for contextual comparison. This information is intended to support researchers in evaluating this compound for various applications, including its use as a building block in drug discovery and development.

Data Presentation: Physicochemical Properties

The following table summarizes the available computed and experimental data for this compound and its structural analog, 4-Nitro-o-phenylenediamine.

PropertyThis compound4-Nitro-o-phenylenediamine (for comparison)
Molecular Formula C₇H₉N₃O₂[1][2][3][4][5]C₆H₇N₃O₂[6]
Molecular Weight 167.17 g/mol [1][2][5]153.14 g/mol [6]
CAS Number 65958-37-4[1][3][4]99-56-9[6]
Melting Point Data not available in literature199-201 °C[6]
Purity >95% (as per supplier specifications)[1][4]Not specified in general literature
XLogP3-AA (Computed) 0.8[5]0.9[6]
Hydrogen Bond Donor Count (Computed) 2[5]2[6]
¹H NMR Spectra Data not available in literatureData available in literature
FT-IR Spectra Data not available in literatureData available in literature

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general method for the synthesis of related nitro-diaminobenzene compounds can be adapted. The following protocol is based on the synthesis of 1,2-diamino-4-nitrobenzene and outlines a plausible route.

General Synthesis of a Nitro-diaminobenzene Derivative

This procedure involves the partial reduction of a dinitroaniline precursor.

Materials:

  • Appropriate dinitroaniline precursor (e.g., 2,4-dinitro-5-methylaniline for the target compound)

  • Ethanol (95%)

  • Concentrated Ammonium Hydroxide

  • Hydrogen Sulfide gas

  • Concentrated Hydrochloric Acid

  • Concentrated Ammonia

  • Ice

Procedure:

  • A mixture of the dinitroaniline precursor, 95% ethanol, and concentrated ammonium hydroxide is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube.

  • The mixture is heated to approximately 45-55°C.

  • Hydrogen sulfide gas is bubbled through the stirred reaction mixture while maintaining the temperature. The reaction progress is monitored by the dissolution of the solid precursor and a color change in the solution.

  • Once the reaction is complete, the mixture is cooled in an ice bath to facilitate the crystallization of the product.

  • The crystalline product is collected by suction filtration and washed with cold water.

  • For purification, the crude product is dissolved in a boiling mixture of water and concentrated hydrochloric acid.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is then treated with concentrated ammonia to precipitate the purified product.

  • The purified product is collected by filtration, washed with water, and dried in an oven at a low temperature (e.g., 40-50°C).

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a newly synthesized chemical compound, a critical process for ensuring its identity and purity.

G A Synthesis of Target Compound B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation B->C D Purity Assessment B->D E NMR Spectroscopy (¹H, ¹³C) C->E F Mass Spectrometry C->F G FT-IR Spectroscopy C->G H Melting Point Analysis D->H I HPLC/GC Analysis D->I J Final Characterized Compound E->J F->J G->J H->J I->J

Caption: A typical experimental workflow for the synthesis and characterization of a chemical compound.

General Synthesis Pathway for Nitro-diaminobenzene Derivatives

This diagram outlines a general chemical pathway for the synthesis of nitro-diaminobenzene derivatives from a dinitroaniline precursor.

G Start Dinitroaniline Precursor Step1 Partial Reduction (e.g., with H₂S in NH₄OH/Ethanol) Start->Step1 Reaction Intermediate Crude Nitro-diaminobenzene Step1->Intermediate Product Formation Step2 Purification (Acid-Base Treatment and Recrystallization) Intermediate->Step2 Refinement End Purified Nitro-diaminobenzene Derivative Step2->End Final Product

Caption: A generalized synthesis pathway for nitro-diaminobenzene derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-5-nitrobenzene-1,2-diamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 4-Methyl-5-nitrobenzene-1,2-diamine, a compound that, like many nitroaromatic amines, requires careful management due to its potential hazards. The following procedures are based on best practices for similar chemical structures and should be implemented in conjunction with a thorough review of the specific Safety Data Sheet (SDS) for this compound and in compliance with all local, regional, and national regulations.

Hazard Profile and Safety Summary

This compound is classified with several hazard statements, indicating it can be harmful if swallowed, cause skin and eye irritation, trigger allergic skin reactions, and be harmful if inhaled.[1] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Hazard CategoryHazard Statement (H-code)
Acute Oral ToxicityH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Respiratory or Skin SensitizationH317: May cause an allergic skin reaction
Acute Inhalation ToxicityH332: Harmful if inhaled
Specific Target Organ ToxicityH335: May cause respiratory irritation

Table 1: Summary of Hazard Statements for this compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following steps outline a safe and compliant disposal process.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if handling in a poorly ventilated area or if dust/vapors are generated.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

2. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealed container for hazardous chemical waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the appropriate hazard symbols (e.g., harmful, irritant), and the date of accumulation.

  • Segregation: Do not mix this waste with other incompatible waste streams. It should be stored away from strong oxidizing agents, strong acids, strong reducing agents, and acid anhydrides.[2]

  • Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

3. Spill Management: In the event of a spill:

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled chemical.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

4. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Regulatory Compliance: Ensure that the disposal process complies with all applicable local, state, and federal regulations for hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste? ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe container Is the waste in a properly labeled, sealed, and compatible container? ppe->container prepare_container Transfer waste to a suitable hazardous waste container. Label with chemical name and hazards. container->prepare_container No storage Store container in a cool, dry, well-ventilated area away from incompatibles. container->storage Yes prepare_container->storage disposal_service Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_service documentation Complete all necessary waste disposal documentation. disposal_service->documentation end End: Waste disposed of safely and compliantly. documentation->end

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Methyl-5-nitrobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 4-Methyl-5-nitrobenzene-1,2-diamine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are critical to prevent exposure to this compound. The following table summarizes the recommended PPE based on hazard assessments.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a splash hazard.
Skin Protection - Gloves: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are a common choice for handling many chemicals, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. - Protective Clothing: A lab coat or chemical-resistant apron should be worn.[2] For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4]

Experimental Protocol: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and available.[4]
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
  • Read and understand the Safety Data Sheet (SDS) for this compound.[1][4]
  • Ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.
  • Conduct all weighing and transfers of the solid material within a chemical fume hood to avoid inhalation of dust.[4]
  • Avoid direct contact with the skin, eyes, and clothing.[4]
  • Use non-sparking tools and avoid creating dust.[5]
  • Keep the container tightly closed when not in use.[4]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
  • Keep away from heat, sparks, and open flames.[4]
  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]

5. Spill and Waste Disposal:

  • Spill Cleanup:
  • Evacuate personnel from the spill area.
  • Wear appropriate PPE, including respiratory protection.
  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1] Moisten with water to prevent dusting if appropriate.[5]
  • For large spills, contain the spill and prevent it from entering drains.[3]
  • Waste Disposal:
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
  • Contaminated materials, including empty containers, should be treated as hazardous waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Storage & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Response handle1->spill post1 Decontaminate Work Area handle2->post1 store Store in a Cool, Dry, Well-Ventilated Area handle2->store exposure Exposure Response (First Aid) handle2->exposure post2 Doff PPE post1->post2 dispose Dispose of Waste per Regulations post1->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.